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5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione: A Technical Guide

Introduction and Pharmacological Significance 1,3-Thiazolane-2,4-dione (commonly known as thiazolidine-2,4-dione or TZD) is a privileged heterocyclic pharmacophore. Derivatives of TZD, particularly the glitazones, are we...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Significance

1,3-Thiazolane-2,4-dione (commonly known as thiazolidine-2,4-dione or TZD) is a privileged heterocyclic pharmacophore. Derivatives of TZD, particularly the glitazones, are well-established peroxisome proliferator-activated receptor gamma (PPARγ) agonists utilized extensively in the management of type 2 diabetes mellitus (1[1]).

The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (also referred to as (Z)-5-(3-nitrobenzylidene)thiazolidine-2,4-dione) serves as both a vital synthetic intermediate and a bioactive candidate. The meta-nitro group provides a versatile handle for downstream reduction to an amine, enabling further derivatization, while the conjugated benzylidene system contributes to its potential as an anticancer agent, antimicrobial, and aldose reductase inhibitor (2[2]).

Mechanistic Rationale: The Knoevenagel Condensation

The synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is achieved via a Knoevenagel condensation between 3-nitrobenzaldehyde and the active methylene group at the C5 position of 1,3-thiazolane-2,4-dione (3[3]).

Causality of Reaction Conditions
  • Catalyst Selection : The reaction requires a basic catalyst to deprotonate the weakly acidic methylene protons of TZD. Traditional methods utilize secondary amines like piperidine or pyrrolidine (1[1]). These amines serve a dual purpose: they act as a base to generate the TZD enolate and react with the aldehyde to form a highly electrophilic iminium intermediate, accelerating the nucleophilic attack.

  • Green Chemistry Alternatives : Recent advancements emphasize eco-friendly protocols. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol has proven highly efficient (3[3]). DABCO is a non-nucleophilic, sterically unhindered tertiary amine that provides excellent basicity without the toxicity associated with piperidine.

  • Stereoselectivity : This condensation is highly stereoselective, yielding exclusively the thermodynamically stable (Z)-isomer. The (E)-isomer is highly disfavored due to severe steric repulsion between the bulky 3-nitrophenyl ring and the adjacent carbonyl oxygen (C4) of the thiazolidinedione ring (4[4], 5[5]).

Mechanism TZD 1,3-Thiazolane-2,4-dione (Active Methylene) Enolate TZD Enolate Anion (Nucleophile) TZD->Enolate Deprotonation Base Base Catalyst (Piperidine / DABCO) Base->Enolate Aldol Alkoxide / Aldol Intermediate Enolate->Aldol Nucleophilic Attack Aldehyde 3-Nitrobenzaldehyde (Electrophile) Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Protonation & Elimination Product (Z)-5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione Dehydration->Product E1cB Pathway

Mechanistic pathway of the Knoevenagel condensation yielding the (Z)-isomer.

Experimental Workflows and Protocols

To ensure high reproducibility and scientific rigor, two validated protocols are provided. The traditional method ensures robust scalability, while the green protocol offers environmental and safety benefits. Both are designed as self-validating systems.

Protocol A: Traditional Piperidine-Catalyzed Synthesis

Objective : Synthesize the target compound using classical reflux conditions yielding high-purity product.

  • Preparation : In a 50 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (6.0 mmol, 0.907 g) and 1,3-thiazolane-2,4-dione (6.0 mmol, 0.702 g) in 15 mL of absolute ethanol (4[4]).

  • Catalysis : Add a catalytic amount of piperidine (0.6 mmol, ~60 µL) (1[1]). Causality: Piperidine initiates the enolization. A strictly catalytic amount is used because excess amine can lead to unwanted side reactions or difficult downstream purification.

  • Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours. Validation: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3); the disappearance of the aldehyde spot indicates completion.

  • Isolation : Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Causality: Cooling drastically reduces the solubility of the product in ethanol, driving complete precipitation and maximizing yield.

  • Purification : Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL). Causality: Cold ethanol removes unreacted starting materials and piperidine residues without dissolving the target product. Recrystallize from hot ethanol to afford the pure (Z)-isomer as a white to light-yellow solid (4[4]).

Protocol B: Green Synthesis using DABCO in Aqueous Media

Objective : Achieve high yields using an eco-friendly organocatalyst and an aqueous solvent system.

  • Preparation : Combine 3-nitrobenzaldehyde (1.0 mmol) and 1,3-thiazolane-2,4-dione (1.0 mmol) in a mixture of ethanol and water (1:1 v/v, 10 mL) (3[3]).

  • Catalysis : Add DABCO (10 mol%, 0.1 mmol) to the suspension (3[3]).

  • Reaction : Stir the mixture at room temperature or under mild heating (50 °C) for 45–60 minutes. Validation: The product will visibly begin to precipitate directly from the aqueous medium as the reaction proceeds.

  • Isolation : Filter the solid, wash with distilled water, and recrystallize from 95% ethanol (3[3]). Causality: The aqueous system naturally forces the hydrophobic product out of solution, eliminating the need for complex workups or organic extractions.

Workflow Step1 Reagent Prep Aldehyde + TZD + Catalyst Step2 Reaction Reflux/Stir (Solvent System) Step1->Step2 Step3 Isolation Ice Bath Cooling & Precipitation Step2->Step3 Step4 Purification Vacuum Filtration & Recrystallization Step3->Step4 Step5 Validation NMR, IR, MP Analysis Step4->Step5

Step-by-step experimental workflow for synthesis, isolation, and validation.

Analytical Characterization and Validation

Proper characterization is required to validate the structural integrity and stereochemistry of the synthesized compound. The data below represents the expected analytical profile for the pure (Z)-isomer.

Quantitative Data Summary

Table 1: Catalyst Optimization and Yield Comparison

CatalystSolvent SystemReaction TimeTemperatureIsolated Yield (%)Ref
NoneAqueous Ethanol48 minReflux61%[3]
Piperidine (10 mol%)Ethanol3-4 hours80 °C (Reflux)86%[4]
Pyrrolidine (10 mol%)Ethanol2-3 hours80 °C (Reflux)>85%[1]
DABCO (10 mol%)Aqueous Ethanol45-60 minMild Heat/RT84-91%[3]

Table 2: Spectroscopic and Physical Characterization Data

ParameterValue / ObservationDiagnostic Significance
Appearance White to light-yellow solidIndicates high purity; impurities often cause dark discoloration.
Melting Point 208–210 °CMatches literature values for the pure (Z)-isomer (4[4]).
1H NMR (DMSO-d6) δ 12.76 (br s, 1H, NH)Confirms the presence of the intact thiazolidinedione ring (4[4]).
1H NMR (DMSO-d6) δ 8.40 (s, 1H, CH=C)The highly deshielded singlet confirms the (Z)-methylidene proton (4[4], 5[5]).
1H NMR (DMSO-d6) δ 8.27, 7.98, 7.91, 7.79Aromatic protons corresponding to the 3-nitrophenyl ring (4[4]).
13C NMR (DMSO-d6) δ 167.1, 166.9 (C=O)Confirms the two distinct carbonyl carbons of the TZD ring (4[4]).
FT-IR ~3200 cm⁻¹ (N-H), 1749 & 1714 cm⁻¹ (C=O)Validates the cyclic imide functionality.
Diagnostic Spectroscopic Insights

The most critical diagnostic feature in the 1H NMR spectrum is the singlet at δ 8.40 ppm (4[4]). In Knoevenagel condensations of TZDs, the chemical shift of this vinylic proton is highly sensitive to the geometry of the double bond. In the (Z)-isomer, the proton is deshielded by the adjacent carbonyl group of the TZD ring, pushing it downfield (>8.0 ppm). If the (E)-isomer were present, this proton would appear further upfield (typically ~7.5–7.8 ppm) due to the absence of this anisotropic deshielding effect (5[5]). The singular peak at 8.40 ppm confirms complete stereoselectivity.

References

  • Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous Source: Journal of Materials and Environmental Science URL:[Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies Source: PMC (National Institutes of Health) URL:[Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: Juniper Publishers URL:[Link]

  • Photoisomerization of Arylidene Heterocycles: Toward the Formation of Fused Heterocyclic Quinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Small-Molecule Inhibitors of DNA Polymerase Function Source: KOPS (University of Konstanz) URL:[Link]

Sources

Exploratory

5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione: A Comprehensive Guide to Biological Activity Screening Workflows

Executive Summary The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (CAS: 24044-52-8), commonly referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione, represents a highly versatile pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (CAS: 24044-52-8), commonly referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione, represents a highly versatile pharmacophore in medicinal chemistry. Synthesized via the Knoevenagel condensation of 3-nitrobenzaldehyde and 2,4-thiazolidinedione[1], this molecule integrates the classic peroxisome proliferator-activated receptor gamma (PPARγ) agonist backbone with an electron-withdrawing nitro-aromatic system. This whitepaper provides an authoritative, step-by-step guide to the biological screening workflows required to evaluate its multi-target efficacy, specifically focusing on its antidiabetic, antimicrobial, and anticancer properties.

Mechanistic Rationale & Structural Significance

Understanding the structure-activity relationship (SAR) is critical before initiating high-throughput screening. The unsubstituted thiazolidinedione (TZD) ring acts as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule into the hydrophilic pocket of target proteins like PPARγ[2].

However, the addition of the 3-nitrobenzylidene group introduces significant lipophilicity and fundamentally alters the molecule's electronic distribution[1]. The meta-nitro group acts as a strong electron-withdrawing moiety, increasing the acidity of the TZD N-H proton. This electronic shift enhances its hydrogen-bonding capacity with key receptor residues (e.g., Ser289 and Tyr473 in the PPARγ ligand-binding domain)[2]. Furthermore, the specific steric bulk of the arylidene modification has been shown to inhibit microbial enzymes such as Protein O-mannosyltransferase 1 (PMT1) in Candida albicans, expanding the compound's utility beyond metabolic diseases into infectious disease and oncology.

Core Biological Screening Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating internal controls that confirm assay functionality independently of the test compound's performance.

Protocol 1: In Vitro Antidiabetic Screening (PPARγ Transactivation)

Causality & Rationale: To confirm that the 3-nitro derivative retains or enhances the antidiabetic properties of the TZD class, a reporter gene assay is utilized[2]. This method is chosen because it directly measures functional receptor agonism (gene transcription) rather than mere physical binding. The system is self-validating through the use of Rosiglitazone as a positive control, which must trigger a predefined luminescence threshold to validate the plate.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK-293 cells in DMEM supplemented with 10% FBS. Co-transfect the cells with a PPARγ expression plasmid (pSG5-PPARγ) and a PPRE-luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, wash the cells and treat them with varying concentrations (0.1 µM to 100 µM) of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione dissolved in DMSO (ensure final DMSO concentration is <0.1%).

  • Control Implementation: Include Rosiglitazone (10 µM) as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Luminescence Quantification: Lyse the cells using a passive lysis buffer. Add luciferase assay reagent and immediately measure luminescence using a microplate reader.

  • System Validation: Calculate the fold activation relative to the vehicle control. The assay is considered valid only if the Rosiglitazone control achieves at least a 5-fold signal induction.

Protocol 2: Antimicrobial & Antifungal MIC Evaluation

Causality & Rationale: 5-arylidene TZDs exhibit potent antimicrobial activity by disrupting cell wall synthesis. The broth microdilution method is selected because it provides a precise Minimum Inhibitory Concentration (MIC), offering a self-validating gradient of efficacy when benchmarked against standard clinical antibiotics.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare fresh suspensions of Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 10231). Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), yielding a concentration gradient from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 10 µL of the microbial suspension to each well. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 35°C for 48 hours (for fungi).

  • Reading & Validation: Add 20 µL of resazurin dye (0.015%) to visualize cellular viability. The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced). The assay is validated by confirming that the MIC of the reference drugs (e.g., Fluconazole) falls strictly within CLSI acceptable ranges.

Protocol 3: Cytotoxicity & Anticancer Screening (MTT Assay)

Causality & Rationale: TZDs have exhibited anti-tumor activity in a wide variety of experimental cancer models via effects on the cell cycle and the induction of apoptosis. The MTT assay is employed to measure the mitochondrial metabolic rate as a direct proxy for cell viability. Testing against both a cancerous line (MCF-7) and a non-cancerous line (HEK-293) self-validates the compound's selectivity index, ensuring the observed cytotoxicity is tumor-specific rather than universally toxic.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 and HEK-293 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate overnight to allow for adherence.

  • Treatment: Treat the cells with the test compound across a logarithmic concentration range (1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting insoluble formazan crystals in 150 µL of pure DMSO.

  • Measurement: Read the absorbance at 570 nm using a spectrophotometer. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the expected quantitative biological activity profile for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione based on structural analogs and literature benchmarks.

Assay TypeTarget / OrganismMetricRepresentative ValueStandard Control Value
Antidiabetic PPARγ TransactivationEC₅₀1.2 - 3.5 µM0.4 µM (Rosiglitazone)
Antimicrobial Staphylococcus aureusMIC16 - 32 µg/mL1.0 µg/mL (Ciprofloxacin)
Antifungal Candida albicansMIC8 - 16 µg/mL2.0 µg/mL (Fluconazole)
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀25 - 45 µM1.5 µM (Doxorubicin)
Selectivity HEK-293 (Healthy Cells)IC₅₀> 100 µMN/A

Systems Visualization

The following diagram illustrates the high-throughput screening workflow and the divergent downstream mechanistic pathways activated by the arylidene-TZD scaffold.

BiologicalScreening Compound 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione Screening High-Throughput Biological Screening Compound->Screening AntiDiabetic Antidiabetic Assay (PPARγ Transactivation) Screening->AntiDiabetic AntiMicrobial Antimicrobial Assay (Broth Microdilution) Screening->AntiMicrobial AntiCancer Cytotoxicity Assay (MTT / Cell Viability) Screening->AntiCancer PPARg Binds PPARγ LBD → Gene Transcription AntiDiabetic->PPARg Agonism PMT1 Inhibits PMT1 Enzyme → Fungal Cell Death AntiMicrobial->PMT1 Inhibition Apoptosis Cell Cycle Arrest → Tumor Apoptosis AntiCancer->Apoptosis Cytotoxicity

Fig 1: High-throughput biological screening workflow and downstream mechanistic pathways.

References

  • Synthesis, Biological Evaluation, DFT Calculations and Molecular Docking of 5-Arylidene-Thiazolidine-2,4-Dione Derivatives Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential Source: Frontiers in Pharmacology (via NCBI PMC) URL:[Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners Source: Pharmaceuticals (via NCBI PMC) URL:[Link]

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

Executive Summary In the landscape of modern medicinal chemistry, the thiazolidine-2,4-dione (TZD) scaffold is a privileged pharmacophore recognized for its broad-spectrum biological activities, including anti-diabetic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiazolidine-2,4-dione (TZD) scaffold is a privileged pharmacophore recognized for its broad-spectrum biological activities, including anti-diabetic, anti-inflammatory, and anti-epileptic properties. Specifically, 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (CAS: 24044-52-8) serves as a critical synthetic intermediate and an active biological agent. This whitepaper provides an authoritative, in-depth technical guide on the physicochemical properties, structural characterization, and self-validating synthetic protocols for this highly versatile compound.

Molecular Architecture & Physicochemical Profile

The compound, commonly referred to as (Z)-5-(3-nitrobenzylidene)thiazolidine-2,4-dione, is the product of a Knoevenagel condensation between 3-nitrobenzaldehyde and 1,3-thiazolidine-2,4-dione. Due to the steric repulsion between the bulky 3-nitrophenyl group and the carbonyl oxygen atoms of the TZD ring, the molecule almost exclusively adopts the thermodynamically favored (Z)-configuration.

To facilitate rapid reference for drug development professionals, the core quantitative physicochemical data is summarized below based on empirical characterizations[1]:

PropertyValue / Description
IUPAC Name (5Z)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS Registry Number 24044-52-8
Molecular Formula C₁₀H₆N₂O₄S
Molecular Weight 250.23 g/mol
Appearance Lustrous yellow to brown crystalline solid
Melting Point 185–190 °C (dependent on crystallization solvent)
Solubility Profile Soluble in DMSO and DMF; slightly soluble in ethanol; insoluble in water
pKa (Predicted) ~6.5 (attributed to the acidic N-H of the TZD imide ring)

Self-Validating Synthetic Methodology

The synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione relies on a base-catalyzed Knoevenagel condensation. While traditional methods utilize piperidine in glacial acetic acid or toluene, modern green chemistry protocols employ 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of the reaction at each step without relying solely on post-reaction chromatography.

  • Step 1: Reagent Preparation.

    • Action: Suspend 1.0 mmol of 3-nitrobenzaldehyde and 1.0 mmol of 1,3-thiazolidine-2,4-dione in 20 mL of aqueous ethanol (1:1 v/v).

    • Causality: Aqueous ethanol is selected because it dissolves the starting materials at elevated temperatures but acts as a strong anti-solvent for the highly conjugated, non-polar product. This drives the equilibrium forward via Le Chatelier's principle.

  • Step 2: Catalytic Activation.

    • Action: Add 10 mol% of DABCO to the suspension.

    • Causality: DABCO acts as an efficient organocatalyst. It rapidly deprotonates the highly acidic active methylene group (pKa ~6.5) of the TZD ring, generating a nucleophilic enolate intermediate primed for attack on the aldehyde's carbonyl carbon[2].

  • Step 3: Reflux and In-Process Validation.

    • Action: Heat the mixture to reflux (approx. 80 °C) for 2–3 hours.

    • Validation: The reaction is self-validating; as the condensation proceeds, a dense, bright yellow precipitate will begin to form in the flask. The transition from a clear/cloudy solution to a heavy yellow suspension confirms the successful dehydration of the aldol intermediate into the highly conjugated (Z)-alkene.

  • Step 4: Isolation and Purification.

    • Action: Cool the reaction mixture to room temperature, filter the precipitate under vacuum, and wash sequentially with cold water and cold 95% ethanol.

    • Validation: Recrystallization from hot ethanol yields pure lustrous crystals. Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) will show a single spot, confirming the complete consumption of the highly UV-active 3-nitrobenzaldehyde.

G A 3-Nitrobenzaldehyde B 1,3-Thiazolidine-2,4-dione C DABCO Catalyst (Deprotonation) D Enolate Intermediate C->D Base catalysis E Aldol Addition Product D->E Nucleophilic attack F Dehydration (-H2O) E->F Elimination G (Z)-5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione F->G Precipitation AB AB AB->C Mixed in EtOH/H2O

Fig 1. Knoevenagel condensation mechanism of the TZD derivative.

Spectroscopic Characterization & Structural Causality

To ensure absolute trustworthiness in the synthesized batch, spectroscopic validation must align with the unique electronic environment of the molecule[2]:

  • FT-IR Spectroscopy (KBr pellet):

    • Key Signals: 3142 cm⁻¹ (N-H stretch of the imide), 1708 and 1667 cm⁻¹ (strong asymmetric and symmetric C=O stretches of the TZD ring), and 1530 cm⁻¹ (asymmetric stretch of the -NO₂ group).

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Key Signals: A broad singlet at δ ~12.6 ppm corresponds to the N-H proton. The extreme downfield shift is caused by the strong electron-withdrawing nature of the two adjacent carbonyl groups. The vinylic proton (-C=CH-) appears as a sharp singlet at δ ~8.17 ppm. The lack of coupling and its downfield position definitively confirm the formation of the exocyclic double bond in the (Z)-configuration.

  • ¹³C-NMR (100 MHz, DMSO-d₆):

    • Key Signals: Resonances around δ 167.0 and 165.0 ppm correspond to the two distinct carbonyl carbons of the TZD scaffold.

Pharmacological Relevance & Target Interactions

Beyond its role as a synthetic building block, 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a highly active pharmacophore. The integration of the electron-withdrawing nitro group on the aromatic ring significantly alters the electron density of the benzylidene moiety, enhancing its binding affinity in various enzymatic pockets[3].

  • Carbonic Anhydrase (CA) Inhibition: TZD derivatives have been identified as novel inhibitors of brain-specific human Carbonic Anhydrases (hCA II and VII). The TZD moiety acts as a multifunctional pharmacophore, engaging in π–π stacking and dipole–dipole interactions within the enzyme's active site, demonstrating potent anti-epileptic activity[3].

  • Aldose Reductase Inhibition: The compound serves as a foundational scaffold for designing hybrids that inhibit aldose reductase, a key enzyme implicated in severe anti-diabetic complications[4].

  • Anti-Leishmanial Activity: Nitrostyrylthiazolidine-2,4-dione derivatives exhibit significant disruption of parasitic enzymes, showcasing strong antileishmanial potential.

G TZD 5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione CA Carbonic Anhydrase (CA) Inhibition TZD->CA Binding via TZD ring AR Aldose Reductase (AR) Inhibition TZD->AR Hydrogen bonding Micro Microbial/Parasitic Enzyme Disruption TZD->Micro Oxidative stress Epi Anti-Epileptic Activity CA->Epi Dia Anti-Diabetic Complications AR->Dia Inf Anti-Leishmanial Activity Micro->Inf

Fig 2. Pharmacological targeting pathways of the synthesized TZD derivative.

References

  • Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous Source: Journal of Materials and Environmental Science URL:[Link][2]

  • Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential Source: MDPI URL:[Link]

  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights Source: Taylor & Francis Online URL:[Link][4]

Sources

Exploratory

An In-Depth Technical Guide to 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione Derivatives and Analogues

Introduction: The Significance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The 1,3-thiazolidine-2,4-dione (TZD) core is a quintessential example of such a scaffold, forming the basis of drugs with a wide array of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties[1][2][3].

This guide focuses on a specific, highly functionalized subset of this family: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and its analogues. The introduction of the 5-methylene bridge to a nitrophenyl ring creates a unique electronic and steric profile, opening new avenues for therapeutic intervention. The presence of the nitro group, particularly at the meta-position, is of significant interest. It is a potent electron-withdrawing group that can drastically alter molecular interactions and can also serve as a "pro-drug" element, undergoing bioactivation under specific physiological conditions to exert a localized cytotoxic effect[2][4].

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this promising class of compounds. We will delve into the causality behind experimental design and provide validated protocols to empower further research and development.

Core Synthesis Strategy: The Knoevenagel Condensation

The primary and most efficient method for synthesizing the 5-arylidene-thiazolidine-2,4-dione core is the Knoevenagel condensation. This reaction is a cornerstone of C-C bond formation in organic synthesis[5][6].

Causality of the Reaction: The reaction's success hinges on the acidity of the methylene protons at the C5 position of the 1,3-thiazolidine-2,4-dione ring. These protons are flanked by two electron-withdrawing carbonyl groups, making them susceptible to deprotonation by a base. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (in this case, 3-nitrobenzaldehyde). A subsequent dehydration step yields the stable α,β-unsaturated product, the desired 5-benzylidene derivative[7][8]. The choice of catalyst, often a weak base like piperidine or an organocatalyst like L-tyrosine, is critical to facilitate proton abstraction without promoting unwanted side reactions[5][9].

The overall synthetic workflow, including the initial preparation of the TZD core and subsequent derivatization, is outlined below.

G cluster_0 Part 1: TZD Core Synthesis cluster_1 Part 2: Knoevenagel Condensation cluster_2 Part 3: Analogue Synthesis (N-Substitution) A Chloroacetic Acid C 1,3-Thiazolidine-2,4-dione (TZD Core) A->C H2O, heat B Thiourea B->C E 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione C->E Base (e.g., Piperidine) Solvent (e.g., Ethanol) D 3-Nitrobenzaldehyde D->E G N-Substituted Analogue E->G Base (e.g., K2CO3) Solvent (e.g., DMF) F Halo-Compound (R-X) e.g., Ethyl chloroacetate F->G

Caption: General synthesis workflow for the target compound and its analogues.

Therapeutic Potential and Mechanisms of Action

Derivatives of this scaffold exhibit a remarkable breadth of biological activity, often mediated by distinct and fascinating molecular mechanisms.

Anticancer Activity

Thiazolidinediones are well-documented for their ability to suppress the growth of numerous cancer cell lines[3][10]. Their anticancer effects are multifaceted, involving both PPARγ-dependent and independent pathways[3][11].

  • PPARγ-Dependent Mechanism: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that acts as a transcription factor. Upon activation by TZD ligands, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences (PPREs), modulating the expression of genes involved in cell cycle arrest and apoptosis[3][12]. Specifically, it can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards programmed cell death[3].

PPAR_Pathway cluster_0 Cell cluster_1 Nucleus TZD TZD Derivative PPARg PPARγ (Cytosol) TZD->PPARg Binds Complex TZD-PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Exp Gene Expression Modulation PPRE->Gene_Exp Regulates Apoptosis ↑ Pro-Apoptotic Genes (Bax) ↓ Anti-Apoptotic Genes (Bcl-2) Gene_Exp->Apoptosis Cell_Cycle Cell Cycle Arrest Gene_Exp->Cell_Cycle

Caption: Simplified PPARγ-mediated anticancer signaling pathway.

  • PPARγ-Independent Mechanisms: Some TZD derivatives exert anticancer effects without activating PPARγ. These mechanisms can involve the modulation of other critical signaling cascades like PI3K/Akt and MAPK, which are central to cancer cell proliferation and survival[10].

Antimicrobial & Antiparasitic Activity

The 5-[(3-Nitrophenyl)methylene] moiety is particularly crucial for antimicrobial and antiparasitic activity. This activity is a classic example of targeted bioactivation.

  • Mechanism: Nitroreductase-Mediated Activation: Many pathogenic bacteria, fungi, and protozoa (like Leishmania) possess oxygen-insensitive nitroreductase enzymes that are absent or have low activity in mammalian host cells[2][13]. These enzymes catalyze the two-electron reduction of the nitro group on the TZD derivative. This process, which uses NADH or NADPH as a cofactor, converts the relatively inert nitro group (-NO₂) first to a nitroso (-NO) and then to a highly reactive hydroxylamine (-NHOH) intermediate[14][15]. This hydroxylamine species is a potent electrophile that can damage critical biomolecules like DNA, leading to cytotoxicity and pathogen death[4][13]. This targeted activation makes these compounds highly selective for the pathogen over the host.

Nitroreductase_Mechanism Prodrug 5-[(3-Nitrophenyl)methylene]-TZD (Inactive Prodrug) NTR Pathogen Nitroreductase (NTR) Prodrug->NTR Substrate Cofactor_out NAD(P)+ NTR->Cofactor_out Intermediate Reactive Hydroxylamine Metabolite NTR->Intermediate Catalyzes Reduction Cofactor_in NAD(P)H Cofactor_in->NTR Target Pathogen DNA, Proteins Intermediate->Target Attacks Damage Cytotoxicity & Pathogen Death Target->Damage Leads to

Caption: Bioactivation of nitroaromatic TZD derivatives by pathogen nitroreductases.

Quantitative Data Summary

The antimicrobial potential of these compounds has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound IDSubstitutionTarget OrganismMIC (µg/mL)Reference
2g 5-(3-Nitrobenzylidene)Staphylococcus aureus2[16]
2g 5-(3-Nitrobenzylidene)Bacillus subtilis4[16]
3f 5-(3-Hydroxybenzylidene)Staphylococcus aureus62.5[17]
3j 5-(4-Hydroxy-3-methoxybenzylidene)Staphylococcus aureus31.25[17]
- 5-(2-Nitrobenzylidene)Bacillus subtilis4.5-9.9 (µM/mL)-
- 5-(2-Nitrobenzylidene)Candida albicans4.99 (µM/mL)-

Note: The results for 5-(2-Nitrobenzylidene) are presented as µM/mL as per the source and may require conversion for direct comparison.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (Knoevenagel Condensation)

This protocol describes the synthesis of the core compound.

Materials:

  • 1,3-Thiazolidine-2,4-dione (1.0 eq)

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, Buchner funnel.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-thiazolidine-2,4-dione (1.0 eq), 3-nitrobenzaldehyde (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: Recrystallize the crude product from glacial acetic acid to obtain a pure, yellow solid[16].

  • Self-Validation (Characterization): Dry the purified product and determine its melting point. Confirm the structure using spectroscopic methods:

    • ¹H NMR: Expect a characteristic singlet for the exocyclic vinyl proton (=CH) around 7.4-8.5 ppm. The aromatic protons of the 3-nitrophenyl ring will appear in the aromatic region, and the NH proton of the TZD ring will appear as a broad singlet (often >8.0 ppm)[16].

    • IR (KBr): Look for characteristic peaks for N-H stretching, C=O stretching (typically two bands for the dione), and C=C stretching of the vinyl group[16].

    • Mass Spectrometry: Confirm the molecular weight of the product.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity[18].

Materials:

  • Synthesized TZD derivative (stock solution in DMSO)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) (sterile)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.

    • Add 100 µL of the TZD stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted compound.

  • Prepare Inoculum:

    • From a fresh culture plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

  • Self-Validating Controls:

    • Growth Control (Well 11): Contains 50 µL of inoculum and 50 µL of CAMHB (no compound). This well must show turbidity for the test to be valid.

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only (no compound, no bacteria). This well must remain clear.

    • Vehicle Control (Separate Row): Run a serial dilution of DMSO (the compound solvent) to ensure it has no inherent antimicrobial activity at the concentrations used.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours[18][19].

  • Reading the Results: The MIC is the lowest concentration of the TZD derivative that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series)[18][20].

Conclusion and Future Outlook

The 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione scaffold represents a versatile and potent platform for drug discovery. The synthetic accessibility via the Knoevenagel condensation allows for extensive structural diversification, particularly at the N-3 position, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The dual mechanisms of action—modulating host targets like PPARγ for anticancer effects and leveraging pathogen-specific enzymes like nitroreductases for selective antimicrobial activity—highlight the sophisticated therapeutic potential of these molecules. The structure-activity relationship data, particularly the importance of the nitro-aromatic moiety, provides a clear rationale for future design strategies.

Future research should focus on:

  • Optimizing Selectivity: Designing analogues that are potent PPARγ modulators with minimal off-target effects, or conversely, designing potent antimicrobial agents with no host cell interaction.

  • Expanding Therapeutic Targets: Investigating the efficacy of these derivatives against a broader range of cancers, drug-resistant bacteria, and other parasites.

  • Preclinical Development: Advancing lead compounds through in vivo efficacy and safety studies to validate their therapeutic potential in complex biological systems.

This guide provides the foundational knowledge and practical methodologies to empower researchers to explore and exploit the rich medicinal chemistry of this promising class of compounds.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. Available from: [Link]

  • Bacterial Nitroreductase Enzymes - Ackerley Lab. Available from: [Link]

  • Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step - MDPI. Available from: [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. Available from: [Link]

  • Thiazolidinediones as anti-cancer agents - PMC - NIH. Available from: [Link]

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed. Available from: [Link]

  • Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed. Available from: [Link]

  • THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS - IJCRT.org. Available from: [Link]

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of... - ResearchGate. Available from: [Link]

  • The Structure−Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy - ResearchGate. Available from: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

  • Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic R - SciSpace. Available from: [Link]

  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential - ResearchGate. Available from: [Link]

  • Role of PPAR-γ Agonist Thiazolidinediones in Treatment of Pre-Diabetic and Diabetic Individuals: A Cardiovascular Perspective | Bentham Science Publishers. Available from: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI. Available from: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. Available from: [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available from: [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione - Science Alert. Available from: [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity - Der Pharma Chemica. Available from: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI. Available from: [Link]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential - PMC. Available from: [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available from: [Link]

  • Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives - SciELO. Available from: [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation - Journal of Advanced Scientific Research. Available from: [Link]

  • 5-(3-NITRO-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE - NextSDS. Available from: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available from: [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - ResearchGate. Available from: [Link]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an Eco-Friendly catalyst in aqu - Der Pharma Chemica. Available from: [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation - Bentham Science Publishers. Available from: [Link]

  • ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. - ResearchGate. Available from: [Link]

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Foundational

Deconvoluting the Polypharmacology of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione: A Comprehensive Guide to Target Identification

Executive Summary The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (often referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione) represents a highly privileged scaffold in medicinal chemistry. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (often referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione) represents a highly privileged scaffold in medicinal chemistry. While unsubstituted thiazolidinediones (TZDs) like pioglitazone are classical peroxisome proliferator-activated receptor gamma (PPARγ) agonists[1], the introduction of a 5-arylidene moiety fundamentally shifts the pharmacological landscape. This structural modification pivots the molecule's affinity toward critical metabolic and inflammatory targets, most notably Protein Tyrosine Phosphatase 1B (PTP1B)[2] and Aldose Reductase (ALR2)[3][4].

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the modern chemoproteomic and biophysical workflows required to rigorously identify and validate the protein interactome of this specific compound.

The Chemical Biology & Structural Rationale

To design an effective target identification (TID) study, one must first understand the causality behind the molecule's binding mechanics. The polypharmacology of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is driven by two distinct structural domains:

  • The Thiazolidinedione (TZD) Core: The imide nitrogen (NH) acts as a potent hydrogen bond donor, while the adjacent carbonyls serve as acceptors. This core functions as a bioisostere for carboxylic acids, allowing it to anchor into the highly polar active sites of enzymes like ALR2 and PTP1B without the poor membrane permeability typically associated with free carboxylates[2][3].

  • The 3-Nitrobenzylidene Moiety: The exocyclic double bond conjugated with the electron-withdrawing nitro group creates a moderately electrophilic center. This structural feature can act as a reversible Michael acceptor, allowing the compound to interact with nucleophilic residues (such as the catalytic Cys215 in PTP1B)[2]. Furthermore, the meta-nitro substitution provides specific steric bulk that dictates binding pocket selectivity[4].

Primary Target Deconvolution: Chemoproteomic Workflows

Relying solely on phenotypic screens or isolated enzymatic assays ignores the complex cellular milieu. To map the compound's interactome, we employ Activity-Based Protein Profiling (ABPP) via Photoaffinity Labeling (PAL) .

Causality for PAL: Because the interaction between the 5-arylidene TZD and its targets may be transient or rely on reversible covalent bonds, standard affinity chromatography often fails; the compound washes off during cell lysis. PAL solves this by using UV light to generate a highly reactive carbene intermediate, permanently crosslinking the compound to its target before lysis[5][6].

Protocol 1: In Situ Photoaffinity Labeling and LC-MS/MS

Self-Validating System: This protocol requires a "Vehicle Control" (DMSO) and a "Competition Control" (100x excess of unmodified compound) to distinguish specific target engagement from non-specific background labeling.

  • Probe Synthesis: Synthesize a bifunctional PAL probe based on the 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione scaffold. Attach a diazirine group (for UV crosslinking) and a terminal alkyne (for click chemistry enrichment) to the solvent-exposed regions of the molecule[6].

  • Live-Cell Incubation: Incubate target cells (e.g., HepG2 hepatocytes) with 10 µM of the PAL probe for 2 hours at 37°C. Rationale: Live-cell incubation preserves native protein folding, multiprotein complexes, and endogenous metabolite concentrations.

  • UV Crosslinking: Irradiate the living cells on ice with 365 nm UV light for 10 minutes. The diazirine converts into a carbene, forming an irreversible covalent bond with any protein within a ~3 Å radius[5].

  • Lysis & CuAAC Click Chemistry: Lyse the cells using a mild non-ionic detergent (1% NP-40). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the covalently bound probe.

  • Enrichment & Digestion: Incubate the lysate with streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution tandem mass spectrometry to identify the enriched proteins.

PAL_Workflow N1 Live Cell Incubation N2 UV Crosslinking (365 nm) N1->N2 N3 Lysis & CuAAC Click Chemistry N2->N3 N4 Streptavidin Enrichment N3->N4 N5 LC-MS/MS Target ID N4->N5

Caption: Photoaffinity Labeling (PAL) Chemoproteomic Workflow for Target ID.

Biophysical Validation of Putative Targets

Mass spectrometry will yield hundreds of protein hits. To filter out artifacts and validate true targets, we utilize the Cellular Thermal Shift Assay (CETSA) .

Causality for CETSA: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. By performing CETSA, we prove that the unmodified 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione physically permeates the cell membrane and engages the specific target (e.g., PTP1B) in a living system[7][8].

Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)
  • Cell Treatment: Plate cells in a 96-well format. Treat with a concentration gradient of the unmodified compound (1 nM to 100 µM) for 1 hour.

  • Thermal Challenge: Heat the intact cells to the specific aggregation temperature ( Tagg​ ) of the target protein (e.g., 52°C for PTP1B) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7].

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes. Rationale: Denatured, unbound proteins will precipitate into the pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction using quantitative Western blotting or AlphaScreen technology to generate a target engagement EC50 curve[8].

Kinetic Profiling and Mechanistic Elucidation

To determine exactly how the compound inhibits its validated targets, we must evaluate its binding kinetics using Surface Plasmon Resonance (SPR) .

Protocol 3: Surface Plasmon Resonance (SPR) Kinetics
  • Immobilization: Immobilize recombinant human PTP1B or ALR2 onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject varying concentrations of the compound over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Monitor the association ( kon​ ) and dissociation ( koff​ ) phases. Causality: If the dissociation curve is completely flat ( koff​≈0 ), it confirms that the 3-nitrobenzylidene moiety is acting as an irreversible covalent modifier. If the curve decays rapidly, the interaction is reversible and likely allosteric or competitive.

Data Presentation: Quantitative Target Engagement

The following table synthesizes representative kinetic and thermodynamic data for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione against its primary putative targets.

Target ProteinAssay ContextBinding Affinity ( KD​ / Ki​ )Dissociation Rate ( koff​ )CETSA Shift ( ΔTm​ )Proposed Mechanism of Action
PTP1B In Vitro / Live Cell3.7 µM< 10−4 s −1 +4.2 °CAllosteric / Slow-Reversible[2]
Aldose Reductase (ALR2) In Vitro / Live Cell8.5 µM 10−2 s −1 +2.8 °CCompetitive Reversible[3][4]
PPARγ Intact Cell> 50 µMFast+0.5 °COff-Target (Weak Agonism)[1]

Pathway Intervention Mapping

By identifying PTP1B as a primary target, we can map the compound's effect on cellular physiology. PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by our target compound restores insulin sensitivity and glucose uptake[2].

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K / AKT Pathway IRS1->PI3K Glucose Glucose Uptake PI3K->Glucose PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates PTP1B->IRS1 TZD 5-Arylidene TZD (Inhibitor) TZD->PTP1B Covalent/Allosteric Inhibition

Caption: PTP1B-mediated insulin signaling regulation and 5-arylidene TZD intervention.

Conclusion

The target identification of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione requires a multi-tiered approach. By synthesizing Photoaffinity Labeling (PAL) for unbiased target discovery, CETSA for physiological validation, and SPR for kinetic profiling, researchers can effectively deconvolute the polypharmacology of this compound. This self-validating workflow ensures that the transition from chemical probe to therapeutic lead is grounded in rigorous, reproducible target engagement data.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells | Nature Protocols |[Link]

  • Design, Synthesis and Biological Evaluation of Some Dual Acting Novel Thiazolidindione Derivatives | ResearchGate |[Link]

  • Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B) | ResearchGate |[Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome | NIH |[Link]

  • Identification of 5-arylidene-4-thiazolidinone derivatives endowed with dual activity as aldose reductase inhibitors and antioxidant agents | ResearchGate |[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery | ACS Publications |[Link]

  • Identification of Target Associations for Polypharmacology from Analysis of Crystallographic Ligands of the Protein Data Bank | ACS Publications |[Link]

  • Photoaffinity labeling in target- and binding-site identification | NIH |[Link]

Sources

Exploratory

spectroscopic analysis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

An In-Depth Technical Guide to the Synthesis and Spectroscopic Validation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione Executive Summary The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Validation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

Executive Summary

The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (commonly referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione) is a critical structural motif in medicinal chemistry, serving as a primary scaffold for peroxisome proliferator-activated receptor gamma (PPARγ) agonists. Accurate structural characterization of this molecule is paramount, as the stereochemistry and electronic distribution directly dictate its binding affinity in biological systems.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and orthogonal spectroscopic analysis (FT-IR, ¹H/¹³C NMR, and ESI-MS) of this compound. By treating the analytical workflow as a self-validating system, researchers can ensure absolute structural integrity before advancing to in vitro or in vivo biological assays.

Chemical Causality and Stereochemical Control

The synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione relies on the Knoevenagel condensation between 3-nitrobenzaldehyde and 1,3-thiazolidine-2,4-dione (TZD). The reaction is not merely a combination of reagents; it is a thermodynamically controlled process designed to yield a specific geometric isomer.

The Role of the Organocatalyst: We utilize piperidine as a secondary amine organocatalyst. Piperidine attacks the aldehyde to form an electrophilic iminium ion intermediate, significantly lowering the activation energy compared to direct enolate attack on the parent carbonyl [1]. The deprotonated TZD ring then attacks this iminium ion, followed by the elimination of piperidine to form the exocyclic double bond.

Stereochemical Causality: The reaction exclusively yields the (Z)-isomer . If the (E)-isomer were to form, the bulky 3-nitrophenyl group would suffer severe steric clash with the C4 carbonyl oxygen of the TZD ring. Because the Knoevenagel condensation is reversible under reflux conditions, thermodynamic control drives the equilibrium entirely toward the sterically relaxed (Z)-configuration.

Workflow cluster_0 Synthesis & Purification cluster_1 Orthogonal Spectroscopic Validation S1 Knoevenagel Condensation (Piperidine Catalyzed) S2 Thermodynamic Precipitation (Z-Isomer Isolation) S1->S2 A1 FT-IR Spectroscopy (Vibrational Modes) S2->A1 A2 Multinuclear NMR (Electronic Environment) S2->A2 A3 ESI-MS (Mass & Ionization) S2->A3 D1 Structural Confirmation: Target TZD Derivative A1->D1 A2->D1 A3->D1

Figure 1: Self-validating workflow for synthesis and orthogonal spectroscopic characterization.

Experimental Protocol: Synthesis as a Self-Validating System

To ensure reproducibility, the following protocol integrates physical chemistry principles with practical bench techniques.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a 100 mL round-bottom flask with equimolar amounts of 3-nitrobenzaldehyde (1.51 g, 10 mmol) and 1,3-thiazolidine-2,4-dione (1.17 g, 10 mmol).

  • Solvent & Catalyst Addition: Suspend the solids in 30 mL of anhydrous ethanol. Add piperidine (0.1 mL, ~1 mmol) and glacial acetic acid (0.1 mL, ~1.7 mmol). Causality: The acetic acid acts as a co-catalyst, buffering the piperidine to maintain a continuous cycle of iminium formation and hydrolysis.

  • Thermodynamic Reflux: Heat the mixture to reflux (78°C) under continuous stirring for 4 to 6 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Selective Precipitation: Remove the flask from heat and cool slowly to room temperature, then transfer to an ice bath (0–5°C). Causality: The highly planar, conjugated (Z)-isomer has a rigid crystal lattice and lower solubility in cold ethanol compared to unreacted starting materials, driving selective precipitation.

  • Isolation: Filter the pale-yellow precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 10 mL) to remove residual piperidine and unreacted TZD.

  • Recrystallization: Recrystallize the crude product from a mixture of Dimethylformamide (DMF) and water to yield analytically pure crystals. Dry in a vacuum desiccator over anhydrous CaCl₂.

Spectroscopic Characterization & Data Interpretation

Presumptive tests like melting point and TLC must be corroborated by orthogonal spectroscopy. The following sections detail the expected spectral data and the physical causality behind each signal [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of the critical functional groups, specifically the imide-like dione system and the nitro group. Samples should be prepared as KBr pellets to minimize solvent interactions.

Table 1: FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Vibrational ModeStructural Causality
3150 - 3200 N-H stretchSecondary amine in the TZD ring; appears broad due to extensive intermolecular hydrogen bonding in the solid state.
1735 C=O stretch (C4)Asymmetric stretching of the dione system.
1690 C=O stretch (C2)Symmetric stretching; shifted to a lower frequency due to the electron-donating effect of the adjacent sulfur atom.
1610 C=C stretchExocyclic benzylidene double bond; intensity enhanced by conjugation with the aromatic ring.
1530 & 1350 NO₂ stretchAsymmetric and symmetric stretching, respectively, of the strongly electron-withdrawing 3-nitro group.
Multinuclear NMR Spectroscopy (¹H and ¹³C)

NMR provides the definitive map of atomic connectivity. Solvent Choice: The analysis must be conducted in DMSO-d₆. The acidic imide proton of the TZD ring (pKa ~ 6.8) undergoes rapid chemical exchange in protic solvents (like CD₃OD), which would obliterate the critical N-H signal. DMSO-d₆ prevents this exchange while providing excellent solubility for the rigid, planar aromatic system.

Table 2: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment & Causality
¹H 12.65s, 1H (broad)N-H of TZD: Highly deshielded due to the anisotropic effect of two adjacent carbonyl groups.
¹H 8.42t, J = 2.0 Hz, 1HAr-H (H-2'): Most deshielded aromatic proton, trapped between the inductive pull of the ortho-NO₂ and the ortho-alkene.
¹H 8.25ddd, J = 8.2, 2.0, 1.0 Hz, 1HAr-H (H-4'): Deshielded primarily by the ortho-NO₂ group.
¹H 8.01d, J = 7.8 Hz, 1HAr-H (H-6'): Deshielded by the conjugated exocyclic double bond.
¹H 7.95s, 1H=CH (Benzylidene): A sharp singlet confirming the formation of the exocyclic double bond. Its downfield position confirms the (Z)-geometry.
¹H 7.78t, J = 8.0 Hz, 1HAr-H (H-5'): The least deshielded aromatic proton, situated meta to both functional groups.
¹³C 167.8 & 167.2Cq (Quaternary)C=O (C4 & C2): Imide and thioester carbonyl carbons.
¹³C 148.5CqAr-C (C-3'): Ipso carbon attached directly to the electronegative NO₂ group.
¹³C 131.5CH=CH: Benzylidene methine carbon.
¹³C 125.4CqC5 (TZD ring): Quaternary alkene carbon of the thiazolidine ring.
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the preferred ionization technique. Because the TZD ring contains a highly acidic N-H proton, the molecule ionizes exceptionally well in negative ion mode (ESI-) .

  • Expected m/z: The exact molecular weight of the compound is 250.01 g/mol . The mass spectrum will display a dominant base peak at m/z 249 [M-H]⁻ , validating the intact molecular mass without fragmentation of the double bond.

Biological Relevance and Mechanistic Pathway

The rigorous structural validation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is necessary because its precise geometry is required to interact with the ligand-binding domain of the PPARγ receptor [3]. The (Z)-configuration allows the molecule to adopt a bioactive conformation, triggering a cascade that regulates lipid and glucose metabolism.

Pathway A TZD Derivative (Ligand) B PPARγ Receptor (Conformational Shift) A->B Agonism C RXR Heterodimer (Complex Formation) B->C Activation D PPRE Binding (DNA Promoter) C->D Translocation E Gene Transcription (Metabolic Targets) D->E Upregulation

Figure 2: Mechanistic pathway of TZD derivatives acting as PPARγ agonists for gene regulation.

Conclusion

The characterization of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione serves as a benchmark for small-molecule drug validation. By understanding the causality behind the Knoevenagel condensation's stereoselectivity and mapping the resulting electronic environment via FT-IR and multinuclear NMR, researchers can establish a self-validating analytical loop. This ensures that only structurally verified, geometrically pure (Z)-isomers are advanced into downstream pharmacological screening.

References

  • Lima, J. G., et al. "Use of Piperidine and Pyrrolidine in Knoevenagel Condensation." Juniper Publishers, 2018.[Link]

  • Laxmi, S. V., et al. "Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies." National Center for Biotechnology Information (PMC), 2015.[Link]

  • Patil, V., et al. "Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones." National Center for Biotechnology Information (PMC), 2020.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Thiazolidinedione Scaffold The 1,3-thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Thiazolidinedione Scaffold

The 1,3-thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have been extensively investigated and have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Of particular interest to researchers in drug development is the potential of TZD derivatives to modulate key enzymatic pathways implicated in metabolic diseases.

This document provides a detailed guide for the experimental use of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione , a specific TZD derivative. While this particular molecule is a subject of ongoing research, the broader class of 5-arylidene-1,3-thiazolidine-2,4-diones has been identified as promising inhibitors of several key enzymes, including aldose reductase and protein tyrosine phosphatase 1B (PTP1B).[4] Inhibition of these enzymes represents a therapeutic strategy for managing diabetic complications and type 2 diabetes, respectively.

The presence of the 3-nitrophenyl group on the exocyclic methylene bridge is a key structural feature. Structure-activity relationship (SAR) studies on related compounds have indicated that the substitution pattern on this phenyl ring significantly influences biological activity.[4] This guide will, therefore, focus on providing robust protocols for the in vitro characterization of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, with a primary focus on its potential as an enzyme inhibitor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for designing and executing reliable and reproducible experiments.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄S[5]
Molecular Weight 250.23 g/mol [5]
Appearance Yellow Solid[6]
Melting Point 186-188 °C[6]
Solubility Soluble in DMSO and DMF[7]

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 2.50 mg of the compound in 1 mL of DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize solvent effects on biological systems.

Proposed Mechanism of Action: Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. This pathway converts glucose to sorbitol, and its over-activation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest. Several 5-arylidene-2,4-thiazolidinedione derivatives have been identified as potent aldose reductase inhibitors.[4] The protocols outlined below are designed to enable researchers to investigate whether 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione acts via this mechanism.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ AR Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications AR Aldose Reductase (AR) SDH Sorbitol Dehydrogenase (SDH) Compound 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione Compound->AR Inhibition

Caption: Proposed inhibitory action on the polyol pathway.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against aldose reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by the enzyme.

Materials:

  • Recombinant human aldose reductase (or from a suitable tissue source)

  • DL-Glyceraldehyde (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (test compound)

  • Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

  • DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DL-glyceraldehyde in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay should be in the range of its Kₘ value for the enzyme.

    • Prepare a serial dilution of the test compound and the positive control in DMSO. A common starting range is from 100 µM down to 1 nM.

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of the serially diluted test compound, positive control, or DMSO (for uninhibited and blank controls) to the appropriate wells.

    • Add assay buffer to each well.

    • Add the enzyme solution to all wells except the blank controls (add buffer instead).

    • Add the NADPH solution to all wells.

    • The total volume in each well should be consistent (e.g., 180 µL).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution (e.g., 20 µL of DL-glyceraldehyde) to all wells.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

  • Normalize the data by setting the uninhibited control (DMSO only) to 100% activity and the blank control (no enzyme) to 0% activity.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Serial Dilution of Test Compound Assay_Setup Set up 96-well Plate: Compound, Enzyme, NADPH Serial_Dilution->Assay_Setup Reagent_Prep Prepare Enzyme, Substrate, and NADPH Solutions Reagent_Prep->Assay_Setup Preincubation Pre-incubate at 37°C Assay_Setup->Preincubation Initiation Initiate with Substrate Preincubation->Initiation Measurement Measure Absorbance at 340 nm Initiation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Normalization Normalize Data to Controls Rate_Calculation->Normalization Dose_Response_Curve Plot Dose-Response Curve Normalization->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: Workflow for IC₅₀ determination.

Protocol 2: Cell-Based Assay for Evaluating Cellular Activity

This protocol provides a general framework to assess the effect of the compound on a relevant cellular pathway. For aldose reductase inhibition, this could involve measuring sorbitol accumulation in a cell line cultured under high-glucose conditions.

Materials:

  • A suitable cell line (e.g., retinal pigment epithelial cells, Schwann cells)

  • Cell culture medium (e.g., DMEM) with normal and high glucose concentrations

  • Fetal Bovine Serum (FBS)

  • 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

  • Cell lysis buffer

  • Sorbitol assay kit (commercially available)

  • 96-well cell culture plates

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing either normal or high glucose.

    • Add various concentrations of the test compound (prepared from a DMSO stock) to the high-glucose wells. Include a vehicle control (DMSO) in both normal and high-glucose conditions.

  • Incubation:

    • Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in the intracellular sorbitol levels.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the cell lysates using a commercial sorbitol assay kit, following the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using the Bradford assay to normalize the sorbitol levels.

Data Analysis:

  • Normalize the sorbitol concentration to the total protein concentration for each sample.

  • Compare the sorbitol levels in the compound-treated high-glucose cells to the vehicle-treated high-glucose and normal-glucose controls.

  • Plot the percentage reduction in sorbitol accumulation versus the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, the following points should be strictly adhered to:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) validates the assay's ability to detect inhibition. The vehicle control (DMSO) establishes the baseline for 100% enzyme activity or the maximum pathological effect in cell-based assays.

  • Dose-Response Relationship: A clear dose-dependent effect strengthens the evidence for a specific inhibitory action.

  • Confirmation with Orthogonal Assays: If possible, confirm the findings using a different assay format. For instance, an HPLC-based method could be used to directly measure substrate and product levels.

  • Cytotoxicity Assessment: In cell-based assays, it is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed effects are not due to general cellular toxicity.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for researchers and drug development professionals to investigate the biological activity of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. Based on the extensive literature on related TZD derivatives, this compound holds promise as a modulator of enzymatic pathways relevant to metabolic diseases. The successful execution of these experiments will provide valuable insights into its potency, mechanism of action, and cellular efficacy, thereby guiding future preclinical development efforts. Further studies could explore its inhibitory activity against other relevant targets, such as PTP1B, and investigate its pharmacokinetic and pharmacodynamic properties in in vivo models.

References

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Molecules. [Link]

  • Synthesis and aldose reductase inhibitory activity of 5-arylidene-2,4-thiazolidinediones. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. (2024). Pharmaceuticals. [Link]

  • Synthesis, Biological Evaluation, DFT Calculations and Molecular Docking of 5-Arylidene-Thiazolidine-2,4-Dione Derivatives. (2023). Figshare. [Link]

  • Synthesis, biological evaluation and in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Library of Thiazolidin‐4‐one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (2020). ChemistrySelect. [Link]

  • Synthesis, characterization and in vitro evaluation of some new 5-benzylidene-1,3-thiazolidine-2,4-dione analogs as new class of α-glucosidase inhibitors. (2023). ResearchGate. [Link]

  • Synthesis, characterization and in vitro evaluation of some new 5-benzylidene-1,3-thiazolidine-2,4-dione analogs as new class of α-glucosidase inhibitors. (n.d.). Scite.ai. [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Synthesis, biological evaluation and in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors. (2017). Sci-Hub. [Link]

  • Synthesis, biological evaluation and in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors. (2017). PubMed. [Link]

  • Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. (2024). Molecules. [Link]

  • In vitro aldose reductase inhibitory activity of 5-benzyl-2,4-thiazolidinediones. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2019). Molecules. [Link]

  • In Vitro Aldose Reductase Inhibitory Activity of Some 2,4- Thiazolidinedione Derivatives. (2017). American Journal of PharmTech Research. [Link]

  • 5-(3-NITRO-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE. (n.d.). NextSDS. [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). Semantic Scholar. [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. (2015). Der Pharma Chemica. [Link]

  • Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. (2018). Journal of Materials and Environmental Science. [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2025). ResearchGate. [Link]

  • Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4- triazole)] in common pure solvents and. (n.d.). RSC Publishing. [Link]

  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. (2026). Chinese Journal of Applied Physiology. [Link]

Sources

Application

Application Note: Utilizing 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in Cell Culture Assays for Metabolic and Oncology Research

Introduction & Mechanistic Overview Thiazolidinediones (TZDs) are a well-characterized class of heterocyclic pharmacophores traditionally recognized for their role as high-affinity agonists of the peroxisome proliferator...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Thiazolidinediones (TZDs) are a well-characterized class of heterocyclic pharmacophores traditionally recognized for their role as high-affinity agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) 1[1]. While classical TZDs like rosiglitazone are primarily utilized for metabolic disorders, structural modifications to the C-5 position of the 1,3-thiazolane-2,4-dione core significantly alter the molecule's bioactivity profile.

5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (CAS: 24044-52-8) incorporates a strong electron-withdrawing 3-nitrobenzylidene group. Causality of Design: This specific modification alters the electron density and steric hindrance of the molecule, enhancing its electrophilicity. This structural shift not only modulates its binding affinity within the PPARγ ligand-binding domain but also broadens its multi-targeting ability, making it a potent candidate for both adipogenic induction and anti-proliferative (anti-cancer) screening 2[2].

Pathway Compound 5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione PPARg PPARγ Activation (Cytosol/Nucleus) Compound->PPARg Agonism RXR RXR Heterodimerization PPARg->RXR Conformational Change PPRE PPRE Binding (DNA Promoter) RXR->PPRE Translocation TargetGenes Target Gene Expression (Metabolic/Anti-proliferative) PPRE->TargetGenes Transcription

Mechanism of Action: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione activating PPARγ.

Physicochemical Properties & Stock Preparation

Due to the highly hydrophobic nature of the TZD core and the nitrobenzylidene moiety, proper solvation is critical to prevent precipitation in aqueous culture media, which would otherwise lead to false-negative assay results.

  • Molecular Weight: 250.23 g/mol

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Dissolve 25.02 mg of the compound in 1 mL of DMSO to create a 100 mM master stock . Aliquot and store at -20°C protected from light.

  • Assay Causality: Always ensure the final concentration of DMSO in the cell culture media does not exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and spontaneous differentiation, confounding the assay readouts.

Protocol 1: PPARγ Transcriptional Activation (Reporter Assay)

Causality & Self-Validation: To definitively prove that 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione engages the PPARγ receptor, we utilize a dual-luciferase reporter assay 3[3]. The system is self-validating: the Firefly luciferase is driven by a Peroxisome Proliferator Response Element (PPRE), measuring direct target engagement, while a co-transfected CMV-Renilla luciferase provides a constitutive baseline. Normalizing Firefly to Renilla eliminates artifacts caused by variations in transfection efficiency or compound-induced cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding: Seed HEK293T cells at 1×104 cells/well in a 96-well white opaque tissue culture plate using DMEM + 10% FBS. Allow 24 hours for adherence.

  • Co-Transfection: Using a lipid-based transfection reagent (e.g., Lipofectamine 3000), transfect each well with 100 ng of PPRE-Firefly luciferase plasmid and 10 ng of CMV-Renilla luciferase plasmid. Incubate for 24 hours.

  • Compound Treatment: Aspirate media. Apply the test compound in a 10-point serial dilution (e.g., 0.01 µM to 50 µM) in serum-free DMEM.

    • Self-Validating Controls: Include a 0.1% DMSO vehicle (Negative Control) and 10 µM Rosiglitazone (Positive Control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Lyse the cells using 20 µL/well of Passive Lysis Buffer. Sequentially inject Firefly substrate and Renilla substrate using a microplate luminometer.

  • Analysis: Calculate the Relative Light Units (RLU) ratio (Firefly/Renilla) and plot against the log[Compound] to determine the EC50​ .

Protocol 2: 3T3-L1 Adipogenesis & Metabolic Phenotyping

Causality & Self-Validation: PPARγ is the master transcriptional regulator of adipogenesis 4[4]. Treating 3T3-L1 pre-adipocytes with a functional TZD accelerates their differentiation into mature adipocytes, characterized by intracellular triglyceride accumulation. This assay validates the downstream metabolic functionality of the compound. The inclusion of a basal DMI (Dexamethasone, IBMX, Insulin) control without the compound ensures that any enhanced lipid accumulation is strictly compound-driven 5[5].

Step-by-Step Methodology:
  • Pre-adipocyte Expansion: Seed 3T3-L1 cells in 12-well plates. Grow to 100% confluence. Wait an additional 48 hours (designated as Day 0) to ensure complete contact inhibition and growth arrest, a prerequisite for clonal expansion.

  • Induction (Day 0): Replace media with DMI Induction Media (DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin). Add the test compound (e.g., 5 µM) or 0.1% DMSO vehicle.

  • Maintenance (Day 2): Replace media with Maintenance Media (DMEM + 10% FBS + 10 µg/mL Insulin) containing the test compound.

  • Maturation (Day 4 & 6): Replace media with standard DMEM + 10% FBS containing the test compound.

  • Fixation & Staining (Day 8): Wash cells with PBS. Fix with 4% Paraformaldehyde for 30 minutes. Wash with 60% isopropanol, dry, and stain with Oil Red O (ORO) solution for 15 minutes to label neutral lipids 6[6].

  • Quantification: Elute the bound ORO dye using 100% isopropanol and measure absorbance at 500 nm.

Workflow Seed 1. Seed 3T3-L1 Preadipocytes Grow to 100% Confluence + 48h Induce 2. Induce Differentiation (Day 0) DMI Cocktail + Test Compound Seed->Induce Maintain 3. Maintenance (Day 2-6) Insulin + Test Compound Induce->Maintain Fix 4. Fixation (Day 8) 4% Paraformaldehyde Maintain->Fix Quantify 5. Lipid Quantification Oil Red O Staining & Absorbance Fix->Quantify

Step-by-step workflow for the 3T3-L1 Adipogenesis and Metabolic Phenotyping Assay.

Protocol 3: Anti-Proliferative & Cytotoxicity Assay

Causality & Self-Validation: Beyond metabolic regulation, TZDs exert anti-cancer effects via cell cycle arrest (upregulation of p21) and apoptosis 1[1]. The 3-nitrobenzylidene modification specifically enhances these cytotoxic properties. Using an ATP-based luminescence assay (e.g., CellTiter-Glo) provides a direct, linear readout of metabolically active cells. The assay is self-validating through the use of a 10-point dose-response curve to establish a true sigmoidal relationship, alongside a known cytotoxic positive control (Doxorubicin) and background subtraction (media only).

Step-by-Step Methodology:
  • Cell Seeding: Seed target cancer cells (e.g., PC-3 prostate or MCF-7 breast cancer lines) at 5,000 cells/well in a 96-well opaque plate. Allow 24 hours for attachment.

  • Treatment: Treat cells with 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in a serial dilution gradient (0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours to allow sufficient time for cell cycle arrest and apoptotic pathways to execute.

  • Lysis & Detection: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well.

  • Readout: Shake the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence and calculate the IC50​ using non-linear regression analysis.

Data Presentation: Expected Pharmacological Profile

By executing the self-validating protocols above, researchers can expect to generate a comprehensive pharmacological profile for the compound. Below is a summary of expected quantitative data benchmarks for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione compared to standard controls.

Assay TypeBiological Target / ReadoutExpected Outcome (5-[(3-Nitrophenyl)methylene]-TZD)Control Reference Benchmark
Transcriptional Activation PPRE-Luciferase LuminescenceDose-dependent increase in normalized RLU ( EC50​ ~ 1.5 - 5.0 µM)Rosiglitazone ( EC50​ ~ 0.1 µM)
Adipogenesis Intracellular Lipid (OD 500 nm)>2.5-fold increase in lipid droplet accumulation vs. DMI aloneDMI + Vehicle (Basal = 1.0x)
Cytotoxicity ATP Luminescence (Cell Viability)Dose-dependent decrease in viability ( IC50​ ~ 15 - 35 µM)Doxorubicin ( IC50​ ~ 1.0 µM)

References

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.[Link]

  • Therapeutic potential of thiazolidinediones as anticancer agents. Expert Opinion on Investigational Drugs.[Link]

  • Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. PMC / NIH.[Link]

  • PPAR-gamma: adipogenic regulator and thiazolidinedione receptor. Diabetes.[Link]

  • Multiplatform Metabolomics Investigation of Antiadipogenic Effects on 3T3-L1 Adipocytes. Journal of Proteome Research.[Link]

  • Integrated lipidomics and RNA sequencing analysis reveal novel changes during 3T3-L1 cell adipogenesis. PMC / NIH.[Link]

Sources

Method

application of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in [specific disease] research

An In-Depth Guide to the Application of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in Leishmaniasis Research Introduction: A Privileged Scaffold for a Neglected Disease The thiazolidine-2,4-dione (TZD) core is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in Leishmaniasis Research

Introduction: A Privileged Scaffold for a Neglected Disease

The thiazolidine-2,4-dione (TZD) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of drugs with a wide array of biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.[1][2][3][4] Within this versatile class, the derivative 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione has emerged as a compound of significant interest for its potent and selective activity against Leishmania parasites, the causative agents of Leishmaniasis.[5][6]

Leishmaniasis is a vector-borne neglected tropical disease with a spectrum of clinical manifestations, ranging from cutaneous lesions to the fatal visceral form. The current therapeutic arsenal is limited by toxicity, high cost, and growing parasite resistance, creating an urgent need for novel drug candidates. This guide provides a detailed overview of the application of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in this critical research area, outlining its mechanism of action and providing robust protocols for its evaluation.

Proposed Mechanism of Action: A Prodrug Strategy

The efficacy of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione against Leishmania is attributed to its function as a prodrug, a strategy that leverages the unique biochemistry of the parasite for targeted activation.[5][6] The key to this mechanism is the nitro group (NO₂) on the phenyl ring, particularly its placement at the meta- (or 3-) position.

The proposed bioactivation pathway is as follows:

  • Selective Uptake: The lipophilic compound crosses the Leishmania cell membrane.

  • Nitroreduction: Inside the parasite, a type 1 nitroreductase (NTR) enzyme, which is expressed in Leishmania, recognizes and reduces the nitro group.[5][6] This enzymatic reduction is the crucial activation step.

  • Formation of Cytotoxic Metabolites: This reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamine derivatives.

  • Target Adduction and Cell Death: These reactive metabolites are non-specific and can form covalent adducts with numerous essential parasite biomolecules (proteins, DNA), leading to widespread cellular damage and parasite death.[5][6]

This parasite-specific enzymatic activation is the foundation of the compound's selectivity, as the required nitroreductase activity is either absent or significantly lower in host mammalian cells.

G cluster_host Host Cell cluster_parasite Leishmania Parasite hc Low/No NTR Activity (Compound remains inactive) compound 5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione (Prodrug) ntr Leishmania Nitroreductase (NTR) compound->ntr Bioactivation reactive Reactive Cytotoxic Metabolites ntr->reactive Reduction targets Parasite Biomolecules (Proteins, DNA) reactive->targets Covalent Adducts death Parasite Death targets->death G start Start: Culture L. infantum promastigotes to logarithmic phase harvest Harvest & Adjust Parasite Density to 1x10^6/mL start->harvest plate Plate 100 µL of Parasite Suspension into a 96-well Plate harvest->plate add_compound Add 100 µL of Compound Dilutions to Wells plate->add_compound prepare_compound Prepare 2x Serial Dilutions of Compound in Medium prepare_compound->add_compound incubate Incubate for 72 hours at 26°C add_compound->incubate add_resazurin Add 20 µL Resazurin (0.125 mg/mL) incubate->add_resazurin incubate_res Incubate for 4 hours add_resazurin->incubate_res read Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_res->read analyze Analyze Data: Calculate % Inhibition & Determine EC50 read->analyze end End analyze->end

Sources

Application

Application Notes &amp; Protocols: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione as a Multi-Targeted Enzyme Inhibitor

Introduction The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities.[1][2] Derivatives of this heterocyclic core have been extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities.[1][2] Derivatives of this heterocyclic core have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including diabetes, cancer, inflammation, and infectious diseases.[3][4][5] The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione belongs to the 5-benzylidene-2,4-thiazolidinedione subclass, which is typically synthesized via a Knoevenagel condensation.[6][7] The introduction of a 3-nitrophenyl group, an electron-withdrawing moiety, has been shown to enhance the biological efficacy of various heterocyclic compounds, including their antimicrobial and antileishmanial activities.[7][8]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione as a versatile enzyme inhibitor. It outlines the compound's profile, discusses its potential mechanisms of action, and provides detailed, field-proven protocols for evaluating its inhibitory activity against several key classes of enzymes.

Compound Profile

  • Compound Name: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

  • Synonyms: 5-(3-Nitrobenzylidene)thiazolidine-2,4-dione

  • CAS Number: 24044-52-8[9]

  • Molecular Formula: C₁₀H₆N₂O₄S

  • Molecular Weight: 250.23 g/mol

  • Chemical Structure: alt text

Solubility and Storage
  • Solubility: Soluble in DMSO (≥25 mg/mL), DMF, and moderately soluble in acetone. Sparingly soluble in ethanol and methanol. Virtually insoluble in water.

  • Storage: For long-term use, store the solid compound at -20°C in a desiccated environment. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. Expert Tip: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Overview of Biological Activity and Potential Mechanisms

The TZD scaffold is a "privileged structure" known to interact with a diverse range of biological targets. The specific substitutions on the benzylidene ring and the thiazolidinone core dictate target specificity and potency. Based on extensive literature on related TZD derivatives, 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a candidate for inhibiting enzymes across several families.

  • Metabolic Enzymes: Thiazolidinediones are well-known for their antidiabetic properties, often acting as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[3] They have also been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling.[10]

  • Inflammatory Enzymes: Several 5-benzylidenethiazolidine-2,4-dione derivatives have demonstrated potent anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[4]

  • Proteases: The TZD scaffold has been explored for protease inhibition. Notably, derivatives have been synthesized and tested as inhibitors of the SARS-CoV-2 3C-like protease (Mpro), a critical enzyme for viral replication.[11][12]

  • Kinases: Various heterocyclic compounds, including thiazoles, are potent kinase inhibitors, a mechanism often exploited in anticancer drug development.[13]

  • Antimicrobial Targets: The presence of a nitro group can enhance activity against microbial enzymes, such as Mur ligases, which are essential for bacterial cell wall synthesis.[8]

The mechanism of inhibition can vary, ranging from competitive or non-competitive binding in the active site to allosteric modulation. Some inhibitors with reactive moieties can act as non-specific pan-assay interference compounds (PAINS) by forming covalent bonds with cysteine residues. Therefore, it is crucial to include counter-screens and controls, such as the addition of a reducing agent like Dithiothreitol (DTT), in enzymatic assays to ensure the observed inhibition is specific.[12]

G cluster_inhibitor 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione cluster_targets Potential Enzyme Targets inhibitor Core Compound proteases Proteases (e.g., 3CLpro) inhibitor->proteases metabolic Metabolic Enzymes (e.g., α-Amylase, PTP1B) inhibitor->metabolic inflammatory Inflammatory Enzymes (e.g., iNOS, COX-2) inhibitor->inflammatory kinases Protein Kinases inhibitor->kinases antimicrobial Antimicrobial Targets (e.g., Mur Ligases) inhibitor->antimicrobial

Caption: Potential enzyme classes targeted by the inhibitor.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to obtaining reproducible experimental results.

Protocol 3.1: Preparation of a 25 mM DMSO Stock Solution

  • Weighing: Accurately weigh 6.26 mg of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (FW: 250.23 g/mol ) using a calibrated analytical balance.

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Causality Note: Using anhydrous DMSO minimizes the introduction of water, which can degrade the compound over time. Aliquoting prevents degradation and concentration changes associated with multiple freeze-thaw cycles.

Experimental Protocols

The following protocols are representative assays for evaluating the inhibitory potential of the title compound against different enzyme classes.

Protocol 4.1: Protease Inhibition Assay (FRET-based for 3CLpro)

This protocol is adapted for screening inhibitors against viral proteases like SARS-CoV-2 3CLpro (Mpro) using a Fluorescence Resonance Energy Transfer (FRET) substrate.[11]

Principle: The assay uses a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a low fluorescence signal.

G start Prepare Reagents (Enzyme, Substrate, Inhibitor) dispense Dispense Inhibitor (Varying Concentrations) start->dispense preincubate Add Enzyme & Pre-incubate dispense->preincubate Controls: No Inhibitor No Enzyme add_substrate Add FRET Substrate to Initiate Reaction preincubate->add_substrate Rationale: Allows inhibitor to bind enzyme first measure Kinetic Fluorescence Reading (37°C) add_substrate->measure analyze Calculate Initial Velocity & Plot IC50 Curve measure->analyze end Determine IC50 analyze->end

Caption: Workflow for FRET-based protease inhibition assay.

Materials:

  • Recombinant 3CLpro enzyme

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test Compound: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

  • Positive Control: A known 3CLpro inhibitor (e.g., Nirmatrelvir)

  • 384-well, black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound stock solution in DMSO. Then, dilute these concentrations into the Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Assay Plate Preparation: Add 2 µL of the diluted compound or controls (DMSO for negative control, positive control inhibitor) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of 3CLpro (final concentration ~50 nM) diluted in Assay Buffer to each well.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 8 µL of the FRET substrate (final concentration ~20 µM) diluted in Assay Buffer to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. b. Normalize the data: % Inhibition = [1 - (v_inhibitor - v_no_enzyme) / (v_no_inhibitor - v_no_enzyme)] * 100. c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation & Trustworthiness: The inclusion of 1 mM DTT in the assay buffer is critical. It serves to maintain the enzyme's catalytic cysteine in a reduced, active state and acts as a control to identify non-specific, redox-cycling inhibitors or those that form disulfide bonds, thus ensuring the observed activity is more likely due to specific binding.[11][12]

Protocol 4.2: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)

This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS stimulation induces the expression of iNOS in macrophages, which produces large amounts of NO. NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm. A reduction in color indicates inhibition of the iNOS pathway.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • Test Compound and a positive control (e.g., L-NAME)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing serial dilutions of the test compound. Pre-incubate the cells with the compound for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: cells only (negative control), cells + LPS (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 5-10 minutes. d. Measure the absorbance at 540 nm.

  • Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Calculate % NO Inhibition and determine the IC50 value as described in Protocol 4.1.

Self-Validation & Trustworthiness: It is essential to perform a concurrent cytotoxicity assay (e.g., MTT or resazurin) on the same cells. A compound that is toxic to the cells will also result in lower NO production, leading to a false-positive result. The anti-inflammatory IC50 should be significantly lower than the cytotoxic IC50 (TC50) to be considered a specific inhibitor.

Data Interpretation & Summary

The inhibitory potential of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione should be quantified and compared across different targets. The half-maximal inhibitory concentration (IC50) is the most common metric.

Table 1: Example Data Summary for Inhibitor Characterization

Target EnzymeAssay TypeKnown Inhibitor (Control)Test Compound IC50 (µM)Notes
SARS-CoV-2 3CLproFRET-basedNirmatrelvir12.5Activity observed in the presence of DTT.
Murine iNOSGriess Assay (Cell-based)L-NAME8.7Non-toxic at active concentrations (TC50 > 100 µM).
Porcine α-AmylaseColorimetricAcarbose21.3Further kinetic studies needed to determine inhibition type.
Human PTP1BPhosphatase AssaySuramin5.2Potent inhibition observed.

Note: The IC50 values in this table are hypothetical and serve as an illustrative example based on activities reported for the broader class of 5-benzylidenethiazolidine-2,4-dione derivatives.[4][10]

References

  • Heterocyclyl linked phenyl containing Thiazolidinediones and its Cyclic analogs as potential novel Antidiabetic agents. (2021).
  • Ye, X., et al. (2022). Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors.SciSpace.
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI. [Link]

  • Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. (2009). PubMed. [Link]

  • Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors. (2023). ResearchGate. [Link]

  • 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione. MySkinRecipes. [Link]

  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. (2022). SpringerLink. [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl- 1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). American Journal of PharmTech Research. [Link]

  • Synthesis and biological evaluation of novel 5-benzylidenethiazolidine-2,4-dione derivatives for the treatment of inflammatory diseases. (2011). PubMed. [Link]

  • 5-(3-NITRO-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE. NextSDS. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2014). Hindawi. [Link]

  • Synthesis and biological evaluation 0f novel 5-benzylidene-[3-(diethyl amino) methyl]- thiazolidine-2, 4-dione derivatives having anti-diabetic activity. (2013). ResearchGate. [Link]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. (2024). MDPI. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2018). PMC. [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). (2025). ResearchGate. [Link]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. (2024). PMC. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry. [Link]

  • 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. (2023). PMC. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). PMC. [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2025). Nature Communications. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]

Sources

Method

in vivo administration methods for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

An in-depth guide to the in vivo administration of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, designed for researchers, scientists, and drug development professionals. This document provides a detailed explor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the in vivo administration of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of formulation strategies and administration protocols critical for preclinical evaluation.

Introduction: Contextualizing 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a member of the thiazolidinedione (TZD) class of compounds.[1][2][3][4] TZDs are well-established as a class of oral anti-diabetic drugs that exert their effects primarily as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6][7] Activation of PPARγ is a critical therapeutic target for improving insulin sensitivity and normalizing glucose levels, as it modulates the transcription of genes involved in glucose and lipid metabolism.[6][7][8]

Beyond their role as insulin sensitizers, related TZD structures and other small molecules are also being investigated as inhibitors of the mitochondrial pyruvate carrier (MPC).[9][10][11][12] The MPC is a crucial gatekeeper for cellular energy metabolism, controlling the transport of pyruvate into the mitochondria to fuel the citric acid cycle.[9][12] Inhibition of the MPC is a promising strategy for metabolic disorders, and in vivo studies have demonstrated the glucose-lowering effects of MPC inhibitors.[11][12]

Given these potential mechanisms, evaluating the efficacy and safety of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione in living organisms is a critical step in its development. A significant hurdle in this process is the compound's predicted poor aqueous solubility, a common characteristic of new chemical entities that can severely limit bioavailability and complicate the interpretation of in vivo data.[13][14][15][16]

This guide provides a comprehensive framework for addressing these challenges, offering detailed protocols for formulation development and in vivo administration to ensure reliable and reproducible preclinical results.

PART 1: Formulation Development for a Poorly Soluble Compound

The primary challenge for in vivo studies of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is its hydrophobic nature. A systematic approach to vehicle selection is paramount to ensure the compound is sufficiently solubilized or uniformly suspended for accurate dosing.

Vehicle Selection Strategy

The choice of vehicle depends on the intended route of administration, the required dose, and the compound's intrinsic solubility. A tiered screening approach is recommended to identify a suitable formulation that is both effective for solubilization and well-tolerated by the animal model.

G cluster_0 Formulation Strategy Workflow A Start: Characterize Compound (Poor Aqueous Solubility) B Tier 1: Solubility Screening (Aqueous Vehicles) A->B C Is solubility > target concentration? B->C D Tier 2: Co-Solvent Systems (e.g., PEG, Propylene Glycol) C->D No H Final Formulation Selection (Proceed to In Vivo Study) C->H Yes E Is solubility > target concentration? D->E F Tier 3: Surfactant/Lipid Systems (e.g., Tween 80, SEDDS) E->F No E->H Yes G Is solubility/suspension uniform? F->G G->H Yes I Consider Suspension Formulation (e.g., Methylcellulose/Tween) G->I No I->H

Caption: Workflow for selecting a suitable formulation strategy.

Common Excipients for In Vivo Formulation

A variety of excipients can be used to enhance the solubility and stability of poorly soluble compounds for preclinical studies. The table below summarizes common choices.

Excipient ClassExampleTypical ConcentrationCommon RoutesRationale & Considerations
Co-solvents Polyethylene Glycol 400 (PEG 400)10 - 60%Oral, IV, IPGenerally well-tolerated; enhances solubility of hydrophobic compounds. High concentrations can be viscous.[17]
Propylene Glycol10 - 40%Oral, IVCommon solvent with a good safety profile.
Dimethyl Sulfoxide (DMSO)< 10%IP, IV (with caution)Excellent solubilizing agent but can have intrinsic biological activity and cause irritation. Use at the lowest effective concentration.
Surfactants Polysorbate 80 (Tween® 80)1 - 10%Oral, IP, IVNon-ionic surfactant used to create suspensions or micellar solutions. Improves wetting and prevents precipitation.
Solutol® HS 155 - 20%IV, OralSolubilizer and emulsifying agent, often used for intravenous formulations to prevent precipitation upon dilution in blood.[17]
Suspending Agents Carboxymethylcellulose (CMC)0.5 - 2%OralViscosity-enhancing agent used to create uniform and stable suspensions for oral gavage.
Methylcellulose0.5 - 1%OralAnother common agent for preparing oral suspensions.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)10 - 40%Oral, IVForms inclusion complexes with drug molecules, effectively increasing their aqueous solubility.[14][17]
Protocol: Small-Scale Solubility Screening

Objective: To empirically determine a suitable vehicle for achieving the desired dosing concentration.

Materials:

  • 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

  • Selection of test vehicles (e.g., Saline, 0.5% Methylcellulose in water, 10% PEG 400 in saline, 10% DMSO/40% PEG 400/50% Saline)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a tube.

  • Vortex vigorously for 2-3 minutes.

  • Sonicate for 10-15 minutes. Gentle warming may be applied if the compound is known to be heat-stable.[17]

  • Visually inspect for dissolved material. If the compound has fully dissolved, add another aliquot of the compound and repeat until saturation is reached.

  • If the compound is not fully dissolved, add incremental volumes of the vehicle until dissolution is achieved, recording the final concentration.

  • Repeat for all test vehicles.

  • Select the simplest vehicle system that achieves the target concentration and is appropriate for the intended administration route.

PART 2: In Vivo Administration Protocols

All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[18] Only trained personnel should perform these techniques.

Oral Administration via Gavage

Oral gavage is the most common method for oral administration in preclinical studies, ensuring accurate dose delivery.[19]

Protocol: Preparation of an Oral Suspension (Example)

Objective: To prepare a 10 mg/mL suspension in 0.5% Methylcellulose with 2% Tween 80.

  • Prepare the Vehicle: Add 0.5 g of methylcellulose to ~90 mL of sterile water while stirring. Add 2 mL of Tween 80. Bring the final volume to 100 mL and stir until fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

  • Create a Paste: In a mortar, add a small amount of the vehicle to the compound and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

  • Homogenize: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. Continue to stir throughout the dosing procedure to prevent settling.

G cluster_1 Oral Gavage Workflow A 1. Weigh Animal & Calculate Dose Volume (Max 10 mL/kg) B 2. Measure Gavage Needle Length (Nose to last rib) A->B C 3. Securely Restrain Animal (Extend head and neck) B->C D 4. Insert Needle into Diastema (Gently advance along palate) C->D E 5. Verify Esophageal Placement (No resistance felt) D->E F 6. Administer Substance Slowly (2-3 seconds) E->F Correct G 7. Withdraw Needle Gently F->G H 8. Monitor Animal for Distress (5-10 minutes post-dose) G->H

Caption: Step-by-step workflow for oral gavage in rodents.

Protocol: Oral Gavage Administration in Mice

  • Animal & Dose Calculation: Weigh the mouse and calculate the precise volume to be administered. The maximum recommended volume is typically 10 mL/kg.[18][19][20][21]

  • Select Gavage Needle: Choose an appropriately sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).[20]

  • Measure Insertion Depth: Measure the needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle if necessary.[21][22] This prevents perforation of the esophagus or stomach.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The animal's body should be held in a vertical position, allowing the head and neck to be slightly extended to create a straight line to the esophagus.[19][20][21]

  • Insertion: Insert the tip of the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate.[20] The tube should pass easily down the esophagus with no resistance. The mouse may exhibit a swallowing reflex.[18][19] If any resistance is met, withdraw immediately and restart.

  • Administration: Once the needle is in place, dispense the substance slowly over 2-3 seconds.[20]

  • Withdrawal: Remove the needle gently in a single, smooth motion.[19]

  • Monitoring: Return the animal to its cage and monitor closely for any signs of respiratory distress for 5-10 minutes.[19][20][21]

Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism.

Protocol: Preparation of an IP Dosing Solution (Example)

Objective: To prepare a 5 mg/mL solution in a vehicle of 10% DMSO / 40% PEG 400 / 50% sterile saline.

  • Weigh Compound: Accurately weigh the required amount of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

  • Initial Solubilization: Add the required volume of DMSO to the compound and vortex/sonicate until it is completely dissolved.

  • Add Co-solvent: Add the required volume of PEG 400 and mix thoroughly.

  • Final Dilution: Slowly add the sterile saline while vortexing to bring the solution to its final volume. Observe carefully for any signs of precipitation.

  • Sterilization: If necessary for the study, sterilize the final formulation by filtering through a 0.22 µm syringe filter.[17]

G cluster_2 Intraperitoneal (IP) Injection Workflow A 1. Restrain Animal (Expose abdomen) B 2. Locate Injection Site (Lower right abdominal quadrant) A->B C 3. Disinfect Skin (70% Alcohol) B->C D 4. Insert Needle (Bevel Up) (30-45° angle) C->D E 5. Aspirate Gently (Check for blood/urine) D->E F 6. Inject Substance E->F Negative Pressure G 7. Withdraw Needle F->G H 8. Monitor Animal (Observe for complications) G->H

Caption: Step-by-step workflow for intraperitoneal injection.

Protocol: Intraperitoneal (IP) Administration in Mice

  • Animal & Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[23]

  • Select Needle and Syringe: Use an appropriately sized syringe and a 25-27 gauge needle.[23][24] A new sterile needle and syringe must be used for each animal.[25]

  • Restraint: Restrain the mouse securely to present the abdomen. A common method is to hold the mouse by the scruff and secure the tail.

  • Locate Injection Site: The injection should be administered into the lower right quadrant of the abdomen.[23][24] This location avoids major organs such as the cecum and urinary bladder.[24][25]

  • Injection: Tilt the animal's head slightly downwards. Insert the needle, bevel side up, at a 30-45 degree angle to the abdominal wall.[23][24]

  • Aspirate: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle.[25]

  • Administration: If aspiration is clear, inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Observe for any adverse reactions.[23]

PART 3: Key In Vivo Study Considerations

  • Dose-Range Finding: Always begin with a dose-range finding study to establish the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.

  • Animal Models: For evaluating anti-diabetic potential, common models include rats or mice with diabetes induced by streptozotocin (STZ) or dexamethasone.[6][7][8][26] These models allow for the assessment of parameters like fasting blood glucose and performance in an oral glucose tolerance test (OGTT).[6]

  • Monitoring: Closely monitor animals post-administration for any adverse effects, including changes in body weight, activity levels, or signs of injection site irritation.[23] Complications from oral gavage can include esophageal trauma or accidental tracheal administration, while IP injection risks include peritonitis or laceration of abdominal organs.[20][23]

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.
  • Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC.
  • Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. (2025, February 3). PMC.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. (n.d.). PMC.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • BenchChem. (n.d.). A Comparative Guide to New Thiazolidinedione Derivatives for In Vivo Anti-Diabetic Effects.
  • UQ Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Aleman, D. (n.d.). In vivo evaluation of thiazolidinedione derivatives as euglycemic agents. SciTechnol.
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC.
  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Mitochondrial Pyruvate Carrier Inhibition Mitigates Murine Chronic Graft Versus Host Disease By Attenuating the Germinal Center Reaction. (2023, November 2). Blood, American Society of Hematology.
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021, February 3).
  • Vigueira, P. A., et al. (2021). Mitochondrial Pyruvate Carrier Inhibitors Improve Metabolic Parameters in Diet-Induced Obese Mice. Journal of Biological Chemistry. Available from: [Link]

  • Ramírez-Espinosa, J. J., et al. (2021). A New Symmetrical Thiazolidinedione Derivative: In Silico Design, Synthesis, and In Vivo Evaluation on a Streptozotocin-Induced Rat Model of Diabetes. Molecules, 26(15), 4545. Available from: [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. European Journal of Pharmaceutical Sciences, 44(3), 459-468. Available from: [Link]

  • Yiew, N. K. H., & Finck, B. N. (n.d.). The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism. American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.).
  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. (2022, August 11).
  • Synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones | Request PDF. (n.d.). ResearchGate.
  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. (2024, July 3). MDPI.
  • MedChemExpress. (n.d.). 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione.
  • The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. (2025, August 7). ResearchGate.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC.
  • Oruç, E. E., et al. (2003). The in vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. European Journal of Drug Metabolism and Pharmacokinetics, 28(2), 113-118. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione.

Sources

Application

5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione for protein binding studies

Application Note: Biophysical Characterization of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione Binding to PPARγ Executive Summary & Mechanistic Rationale The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biophysical Characterization of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione Binding to PPARγ

Executive Summary & Mechanistic Rationale

The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (also known as 3-nitrobenzylidene-2,4-thiazolidinedione or 3-NO2-BTZD) is a synthetic derivative of the thiazolidinedione (TZD) class. Classical TZDs, such as rosiglitazone and pioglitazone, are potent insulin sensitizers that act as full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. However, full agonism often leads to adverse effects, including fluid retention, weight gain, and bone density loss, primarily driven by the stabilization of the activation helix 12 (H12) via direct hydrogen bonding to residue Tyr473.

Recent drug development efforts have shifted toward partial PPARγ agonists —compounds that bind to the receptor's Ligand Binding Domain (LBD) but induce a different conformational change. Benzylidene thiazolidinediones (BTZDs), including the 3-nitrobenzylidene derivative, have been shown to interact with PPARγ through a distinct binding mode[2]. They form predominantly hydrophobic contacts within the LBD sub-pocket between helix H3 and the β-sheet, avoiding the direct H-bonding to H12 characteristic of full agonists[1][2].

To accurately classify 3-NO2-BTZD as a partial agonist and understand its structure-activity relationship (SAR), researchers must employ a multi-tiered biophysical approach. This guide provides self-validating, step-by-step protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) to rigorously define the kinetics and thermodynamics of this protein-ligand interaction.

Multi-Tiered Biophysical Workflow

To build a trustworthy data package, binding must be evaluated orthogonally. TR-FRET provides high-throughput affinity screening, SPR delivers real-time association/dissociation kinetics, and ITC confirms the thermodynamic drivers (enthalpy vs. entropy) of the binding event[3][4].

G A Compound Preparation 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione B TR-FRET Assay Primary Affinity (IC50/Ki) A->B High-Throughput Screening C SPR Analysis Kinetic Profiling (kon, koff) B->C Hit Validation D ITC Analysis Thermodynamics (ΔH, ΔS) C->D Thermodynamic Profiling E Mechanism of Action Partial vs. Full Agonism D->E Data Integration

Workflow for biophysical characterization of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

Detailed Experimental Methodologies

Protocol 1: Competitive Binding via TR-FRET

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and inhibition constant ( Ki​ ) of 3-NO2-BTZD against a known fluorescent tracer. Causality & Expertise: TR-FRET is chosen as the primary screen because it is highly resistant to compound auto-fluorescence—a common issue with nitro-aromatic compounds like 3-NO2-BTZD. The time-resolved nature of the terbium (Tb) chelate emission ensures that short-lived background fluorescence decays before measurement.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human PPARγ-LBD, 2 nM LanthaScreen Tb-anti-GST antibody, and 5 nM Fluormone™ Pan-PPAR Green tracer in TR-FRET buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% NP-40). Note: DTT is critical to maintain the reduced state of Cys285 in the binding pocket.

  • Compound Dilution: Prepare a 3-fold serial dilution of 3-NO2-BTZD in 100% DMSO. Transfer to a 384-well low-volume black microplate to achieve a final DMSO concentration of 1% (v/v) to prevent protein denaturation.

  • Incubation: Add the receptor/antibody/tracer master mix to the compound wells. Include DMSO-only wells as maximum FRET controls and tracer-only wells as minimum FRET controls. Incubate in the dark at 25°C for 2 hours to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader equipped with TR-FRET capabilities (Excitation: 340 nm; Emission 1: 495 nm for Tb; Emission 2: 520 nm for fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Fit the data to a four-parameter logistic equation to derive the IC50​ .

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ). Causality & Expertise: While TR-FRET gives affinity, it cannot distinguish between a compound that binds quickly/releases quickly versus one that binds slowly/releases slowly. SPR provides real-time label-free kinetics[1]. We utilize a CM5 (carboxymethyl dextran) sensor chip via amine coupling rather than NTA-capture to ensure a highly stable baseline, which is critical when measuring low-molecular-weight analytes (~250 Da).

Step-by-Step Procedure:

  • Surface Preparation: Activate a CM5 chip using EDC/NHS chemistry. Inject 20 μg/mL of PPARγ-LBD (in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Resonance Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.

  • Solvent Correction: Because 3-NO2-BTZD requires DMSO for solubility, prepare a DMSO calibration curve (4.5% to 5.5% DMSO) in the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to correct for bulk refractive index changes.

  • Analyte Injection: Inject 3-NO2-BTZD at five concentrations (e.g., 0.39, 1.56, 6.25, 25, and 100 μM) at a high flow rate of 50 μL/min to minimize mass transport limitations.

  • Binding Cycle: Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Because BTZDs often exhibit rapid off-rates, running buffer alone is usually sufficient for regeneration. If baseline drift occurs, inject a short pulse (15 sec) of 10 mM NaOH.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection). Fit the data using a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 3: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the binding stoichiometry (n), enthalpy ( ΔH ), and entropy ( ΔS ) of the interaction. Causality & Expertise: ITC directly measures the heat released or absorbed during binding[5]. Full PPARγ agonists typically exhibit a large negative ΔH due to the formation of the critical hydrogen bond network at H12. In contrast, partial agonists like BTZDs, which rely on hydrophobic contacts, exhibit a smaller enthalpic contribution but a larger favorable entropy ( ΔS ) due to the displacement of ordered water molecules from the hydrophobic pocket[2][3].

Step-by-Step Procedure:

  • Sample Dialysis: Dialyze PPARγ-LBD extensively against the ITC buffer (20 mM Potassium Phosphate pH 7.4, 50 mM KCl, 0.5 mM TCEP, 5% DMSO). Note: Exact buffer matching between the protein cell and the ligand syringe is mandatory to prevent massive heat of dilution artifacts.

  • Cell and Syringe Loading: Load the calorimeter cell with 50 μM PPARγ-LBD. Load the injection syringe with 500 μM 3-NO2-BTZD prepared in the exact same dialysate.

  • Titration Parameters: Set the temperature to 25°C. Perform an initial 0.5 μL dummy injection (discarded during analysis), followed by 19 injections of 2.0 μL each, with a spacing of 150 seconds between injections to allow the thermal power to return to baseline. Stir speed should be set to 750 rpm.

  • Control Experiment: Titrate 3-NO2-BTZD into buffer alone to determine the heat of dilution.

  • Data Extraction: Subtract the heat of dilution from the raw binding data. Integrate the peaks and fit to a one-set-of-sites model to yield the stoichiometry (n), KD​ , and ΔH . Calculate ΔS using the Gibbs free energy equation: ΔG=ΔH−TΔS=−RTln(KA​) [4].

Quantitative Data Synthesis & Interpretation

To validate the partial agonist profile of 3-NO2-BTZD, its biophysical parameters must be benchmarked against a full agonist standard (e.g., Rosiglitazone). The table below summarizes the expected quantitative outcomes based on the structural mechanics of benzylidene thiazolidinediones.

AssayParameter3-NO2-BTZD (Test Compound)Rosiglitazone (Full Agonist Control)Mechanistic Implication
TR-FRET IC50​ / Ki​ 1.2 μM / 0.8 μM0.04 μM / 0.02 μM3-NO2-BTZD shows moderate affinity, typical of partial agonists lacking H12 stabilization.
SPR kon​ ( M−1s−1 ) 4.5×103 8.2×104 Slower association rate for the test compound due to a distinct entry vector into the sub-pocket.
SPR koff​ ( s−1 ) 3.6×10−3 1.1×10−4 Faster dissociation rate reflects the absence of the covalent-like H-bond lock at Tyr473.
SPR KD​ (Calculated)0.80 μM0.0013 μMOrthogonal confirmation of TR-FRET affinity data.
ITC Stoichiometry (n)0.951.02Both compounds bind at a 1:1 ratio within the LBD[4].
ITC Enthalpy ( ΔH )-4.2 kcal/mol-11.5 kcal/molReduced negative enthalpy confirms the lack of direct H-bonding to the H12 activation helix[3].
ITC Entropy ( −TΔS )-4.1 kcal/mol-0.5 kcal/molHighly favorable entropy indicates binding is driven primarily by hydrophobic interactions[2].

References

  • Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes.
  • Insight of the Interaction between 2,4-thiazolidinedione and Human Serum Albumin: A Spectroscopic, Thermodynamic and Molecular Docking Study.
  • Targeting the Alternative Vitamin E Metabolite Binding Site Enables Noncanonical PPARγ Modulation. Journal of the American Chemical Society.
  • Structural basis of altered potency and efficacy displayed by a major in vivo metabolite of the anti-diabetic PPARγ drug pioglitazone. bioRxiv.
  • Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Assay Variability with 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

Welcome to the technical support center for researchers utilizing 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. This guide is designed to provide in-depth troubleshooting strategies and address frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges leading to assay variability. As a member of the thiazolidinedione (TZD) class of compounds, this molecule holds potential in various research areas, including antimicrobial and anticancer studies.[1][2] However, its structural features also present a high probability of assay interference, which can lead to frustratingly inconsistent results.

This document will equip you with the expertise to diagnose and mitigate common issues, ensuring the integrity and reproducibility of your data. We will delve into the causality behind experimental observations and provide validated protocols to systematically address them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues reported by researchers.

FAQ 1: My dose-response curve is inconsistent between experiments, or I'm seeing a sudden loss of activity. What's happening?

This is a classic symptom of compound instability or precipitation. 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, like many other 5-arylidene-4-thiazolidinone derivatives, is a lipophilic molecule.[3] This high lipophilicity can lead to poor aqueous solubility. When you dilute your DMSO stock into aqueous assay buffer or cell culture media, the compound can crash out of solution, leading to a lower effective concentration and loss of activity.

Initial Diagnostic Steps:

  • Visual Inspection: After diluting your DMSO stock to the final assay concentration in your buffer, let it sit for 15-30 minutes. Visually inspect the solution (against a dark background) for any signs of precipitation or cloudiness.

  • Solubility Test: Prepare serial dilutions of your compound in the assay buffer. After a short incubation, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully measure the absorbance or fluorescence of the supernatant and compare it to a standard curve prepared in a pure organic solvent like DMSO. A deviation from linearity at higher concentrations suggests precipitation.

Solutions & Best Practices:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) while ensuring your compound remains in solution. You may need to perform a DMSO tolerance test for your specific assay.

  • Stock Solution Management: Prepare fresh dilutions from a high-concentration DMSO stock just before use. Avoid repeated freeze-thaw cycles of your stock aliquots.

  • Consider Solubilizing Agents: In biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 (at a low concentration, e.g., 0.01%) can help maintain compound solubility and prevent aggregation.[4]

FAQ 2: My results show potent activity, but the dose-response curve is unusually steep and looks non-sigmoidal. Could this be an artifact?

A very steep, non-ideal dose-response curve is a red flag for non-specific assay interference, often caused by the formation of colloidal aggregates.[4] Due to its chemical structure, specifically the alkylidene-bearing five-membered heterocycle, 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a potential Pan-Assay Interference Compound (PAIN).[5][6] PAINs are notorious for producing false-positive results through various mechanisms.

Workflow for Investigating Non-Specific Inhibition:

start Steep, Non-Sigmoidal Dose-Response Curve detergent Run Assay with 0.01% Triton X-100 start->detergent compare Compare IC50 with and without Detergent detergent->compare shift Significant IC50 Shift (Rightward) compare->shift Yes no_shift No Significant IC50 Shift compare->no_shift No conclusion_agg Conclusion: Inhibition is likely due to Colloidal Aggregation shift->conclusion_agg conclusion_other Conclusion: Aggregation is unlikely. Investigate other interference mechanisms. no_shift->conclusion_other

Caption: Workflow to diagnose inhibition by colloidal aggregation.

Protocol: Detergent-Based Assay to Test for Aggregation

  • Prepare two sets of assay plates.

  • Set A: Run your standard assay protocol.

  • Set B: Run the assay with the addition of 0.01% Triton X-100 to your assay buffer.

  • Data Analysis: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the observed activity is due to colloidal aggregation.

FAQ 3: I am working with a fluorescence-based assay and see an increase in signal with increasing compound concentration. How can I troubleshoot this?

This could be due to the intrinsic fluorescence of the compound itself (autofluorescence). The nitroaromatic ring and conjugated system in 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione make this a plausible issue.

Diagnostic Protocol: Autofluorescence Check

  • Prepare a serial dilution of your compound in the assay buffer, covering the same concentration range used in your primary experiment.

  • Include control wells containing only the assay buffer (blank).

  • Omit key assay components like the enzyme or substrate to ensure you are only measuring the compound's fluorescence.

  • Read the plate using the same excitation and emission wavelengths (filter set) as your primary assay.

  • Analyze the data: If you observe a concentration-dependent increase in signal, your compound is autofluorescent and is directly interfering with your assay readout.

Solutions:

  • Wavelength Shift: If your instrument allows, try to find an alternative filter set where the compound's fluorescence is minimized.

  • Assay Technology Change: Consider switching to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology.

  • Data Correction: In some cases, you can subtract the signal from the compound-only control plate, but this can introduce noise and is less ideal.

Part 2: Advanced Troubleshooting & Best Practices

Issue: Time-Dependent Inhibition or Irreversible Effects

Symptom: The observed inhibition of your target protein increases with the pre-incubation time of the compound.

Causality: The exocyclic double bond (the methylene bridge) in this class of compounds can act as a Michael acceptor, making it susceptible to nucleophilic attack from residues like cysteine on a protein target. This can lead to covalent, irreversible inhibition, which is a form of chemical reactivity that can cause assay artifacts.

Experimental Protocol: Assessing Time-Dependent Inhibition

  • Design the Experiment:

    • Set A (Pre-incubation): Pre-incubate the enzyme and your compound together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

    • Set B (Control): Pre-incubate the enzyme alone. Add the compound and substrate simultaneously to start the reaction.

  • Data Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, and possibly covalent, modification of the enzyme.

Issue: Compound Stability Under Different Conditions

The stability of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione can be affected by pH, light, and temperature. The nitro group, in particular, can be susceptible to photochemical reactions.[7]

Best Practices for Ensuring Compound Integrity:

  • pH: The activity of some compounds can be pH-dependent.[8] If your assay requires a pH outside the neutral range, consider assessing the stability of your compound at that pH over the course of the experiment.

  • Light Sensitivity: Always store stock solutions in amber vials or tubes wrapped in foil to protect them from light.[9] Minimize the exposure of your assay plates to direct light.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh. If you suspect temperature-related degradation, you can assess stability by incubating the compound at the assay temperature for various time points and then analyzing its integrity via HPLC or LC-MS.

Data Summary Table: Potential Issues & Solutions
Symptom Potential Cause Diagnostic Test Recommended Solution
Inconsistent results, loss of activityPrecipitation/Poor SolubilityVisual inspection, Centrifugation assayLower final DMSO%, use of solubilizing agents (e.g., 0.01% Triton X-100)
Steep, non-sigmoidal dose-responseColloidal Aggregation (PAINs behavior)Assay with/without 0.01% Triton X-100Use detergent, modify compound structure, or flag as a likely aggregator
Increased signal in fluorescence assayCompound AutofluorescenceMeasure compound fluorescence in assay bufferUse different filter set, switch to non-fluorescence assay, data correction
Inhibition increases with pre-incubationTime-dependent/Covalent InhibitionTime-dependent inhibition assayCharacterize mechanism, consider if this is a desired property or an artifact
General loss of activity over timeCompound DegradationHPLC/LC-MS analysis of aged samplesProtect from light, prepare fresh solutions, assess pH and temperature stability

Part 3: Final Recommendations & Validating Hits

Given the high potential for assay interference with 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, it is imperative to perform rigorous counter-screens and orthogonal assays to validate any observed biological activity.

Hit Validation Workflow:

start Initial Hit in Primary Assay pain_check Check for PAINs Substructure (e.g., using software filters) start->pain_check interference_assays Perform Interference Assays (Aggregation, Autofluorescence) pain_check->interference_assays ortho_assay Confirm Activity in an Orthogonal Assay (different technology/readout) interference_assays->ortho_assay Passes false_positive Likely False Positive interference_assays->false_positive Fails sar Establish Structure-Activity Relationship (SAR) with Analogs ortho_assay->sar Confirmed ortho_assay->false_positive Not Confirmed validated_hit Validated Hit sar->validated_hit SAR Established sar->false_positive SAR is Flat

Caption: A logical workflow for validating a primary screening hit.

A "hit" should only be considered validated if it:

  • Is free from common assay artifacts like aggregation and autofluorescence.

  • Shows activity in a secondary, orthogonal assay that has a different detection method.

  • Demonstrates a clear structure-activity relationship (SAR), where small chemical modifications to the molecule lead to predictable changes in activity.

By systematically applying these troubleshooting guides and validation protocols, researchers can confidently navigate the complexities of working with 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, ensuring the generation of reliable and meaningful scientific data.

References

  • de Melo, E.B., et al. (2010). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules, 15(1), 264-272. [Link]

  • ResearchGate (n.d.). Pan-assay interference compounds (PAINS). These moieties have been identified as PAINS and should generally be avoided. ResearchGate. [Link]

  • Singh, P., et al. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Journal of Pharmaceutical Research International, 37(1), 45-60. [Link]

  • Abdel-Wahab, B.F., et al. (2024). Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. Molecules, 29(13), 3069. [Link]

  • Laxmi, S.V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1225–1235. [Link]

  • PubChemLite (2025). 5-{3-nitrobenzylidene}-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. PubChemLite. [Link]

  • Alves, V.M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2979. [Link]

  • NextSDS (n.d.). 5-[(4-nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. NextSDS. [Link]

  • Szlachcikowska, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 5432. [Link]

  • Guyon, C., et al. (1998). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2. Comparison with Fenton oxidation. Water Research, 32(5), 1665-1671. [Link]

  • Ingraham, J.S. (1958). Effect of pH on the antimicrobial activity of some triphenylmethane dyes. Journal of Bacteriology, 76(1), 73-74. [Link]

Sources

Optimization

reducing off-target effects of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

Welcome to the technical support guide for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating off-target effects associated with this compound. Our goal is to empower you to generate clean, reproducible, and mechanistically sound data.

Introduction: Understanding the Compound and the Challenge

5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione belongs to the thiazolidinone class of heterocyclic compounds. Thiazolidinones are "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] This specific derivative is under investigation as a potential anti-cancer agent, putatively targeting anti-apoptotic proteins like Myeloid cell leukemia-1 (Mcl-1).[3][4][5] Mcl-1 is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a known mechanism of tumor survival and drug resistance.[3][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before or during your initial experiments.

Q1: What are "off-target" effects and why are they a major concern? A1: Off-target effects occur when a small molecule inhibitor binds to and modulates proteins other than its intended therapeutic target.[8] These unintended interactions are a significant concern for several reasons:

  • Toxicity: Off-target binding is a primary cause of cellular toxicity, which can limit the therapeutic window of a compound.[7]

  • Lack of Translatability: Promising results in one cell line may not be reproducible in another if the off-target protein is not expressed or is less critical for survival in the second cell line.

Q2: My initial screen shows potent cytotoxicity. How do I know if it's an on-target or off-target effect? A2: This is a critical question. Potent activity is exciting, but must be validated. The first step is to compare the cytotoxic potency (EC50) with the biochemical potency against the purified target protein (IC50). A large discrepancy (e.g., EC50 is 100-fold lower than IC50) is a red flag. The definitive method is to compare the compound's effect in your wild-type cell line versus a cell line where the target has been genetically knocked down or out (e.g., using siRNA or CRISPR). If the compound is still potent in the target-knockdown cells, a significant off-target effect is likely responsible for the cytotoxicity.[8]

Q3: What is a suitable negative control for experiments with this compound? A3: An ideal negative control is a structurally similar analog of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione that is inactive against the primary target (Mcl-1).[8] This control helps differentiate between effects caused by specific on-target inhibition versus those arising from the general chemical scaffold or non-specific interactions. If a validated inactive analog is not available, using the vehicle control (e.g., DMSO) at the same final concentration is the minimum requirement. However, this will not control for scaffold-specific off-target effects.

Q4: Can computational tools help predict potential off-target interactions? A4: Yes, computational or in silico methods are a powerful first step in identifying potential off-target liabilities.[7][9] These approaches use machine learning algorithms and structural biology to screen the compound's structure against large databases of known protein targets.[10][11] While not a substitute for experimental validation, they can prioritize which protein families (e.g., kinases, GPCRs) to investigate experimentally.[12]

Part 2: Troubleshooting Guide for Unexpected Results

This guide is structured in a "Problem -> Potential Cause -> Recommended Solution" format to directly address common issues.

ProblemPotential Cause(s)Recommended Solution(s)
High cellular cytotoxicity at concentrations significantly below the biochemical IC50 against the target. 1. The compound has one or more potent off-targets that are critical for cell survival.[8]2. The compound is causing general cellular stress (e.g., mitochondrial toxicity, membrane disruption) unrelated to specific protein binding.3. The compound is unstable in the cell culture medium, and its degradation products are toxic.1. Perform a cytotoxicity assay (e.g., LDH or MTT) to confirm the effect and establish a dose-response curve.[8]2. Test the compound in a target-knockdown/knockout cell line. A loss of potency in the knockdown line validates the on-target effect.3. Run a broad-panel off-target screen, such as a kinase panel, to identify common liabilities.[12]4. Assess compound stability in your specific cell culture medium using LC-MS over the time course of your experiment.
Inconsistent or non-reproducible results between experimental replicates. 1. Variability in cell health, density, or passage number.2. The compound is degrading upon storage or freeze-thaw cycles.3. Off-target effects are highly sensitive to minor variations in experimental conditions (e.g., serum concentration).1. Standardize cell culture protocols. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.[8]2. Prepare fresh dilutions of the compound from a new powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.3. Calibrate and maintain equipment, particularly incubators (CO2, temperature, humidity) and liquid handlers.
The observed phenotype does not match the known phenotype from genetic knockdown (e.g., CRISPR/siRNA) of the target. 1. This is strong evidence of a dominant off-target effect. The compound's activity is being driven by interaction with a different protein or pathway.[8]2. The inhibitor may only be blocking one function of a multi-functional target protein, whereas genetic knockdown removes all functions.1. Perform a "rescue" experiment. Overexpress the intended target (Mcl-1) in your cells. If the effect is on-target, overexpression should confer resistance to the compound.2. Use orthogonal validation methods. Confirm target engagement directly in cells using a method like the Cellular Thermal Shift Assay (CETSA).3. Profile the compound across multiple cell lines. A consistent phenotype across cell lines with varying genetic backgrounds strengthens the on-target hypothesis.[13]

Part 3: Key Experimental Protocols for Off-Target Profiling

Here we provide condensed, step-by-step methodologies for crucial experiments to de-risk your project and ensure data integrity.

Protocol 1: In Silico Off-Target Prediction

This protocol serves as a cost-effective initial screen to generate hypotheses for experimental validation.

  • Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES or SDF) for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

  • Select Prediction Tools: Utilize publicly available or commercial platforms that compare chemical similarity or perform docking against large protein databases (e.g., SwissTargetPrediction, SEA, OTSA).[7][9]

  • Run Analysis: Submit the compound structure to the selected platform(s).

  • Interpret Results: The output will be a ranked list of potential protein targets. Pay close attention to proteins with high confidence scores.

  • Prioritize for Validation: Cross-reference the predicted off-targets with their known biological functions and expression in your cellular model. Prioritize targets that could plausibly explain your observed phenotype for experimental validation.[12]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that your compound directly binds to its intended target within the complex environment of an intact cell.

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either the vehicle (DMSO) or varying concentrations of your compound for a specified time (e.g., 1 hour).

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separate Aggregates: Pellet the heat-induced protein aggregates by high-speed centrifugation. The supernatant contains the soluble protein fraction.

  • Quantify Soluble Target: Analyze the amount of soluble Mcl-1 remaining in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble Mcl-1 against temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for Identifying and Validating Off-Targets

The following diagram illustrates a logical workflow from initial observation to off-target identification.

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., excess toxicity, inconsistent data) B Step 1: Confirm On-Target Engagement A->B C CETSA or NanoBRET Assay B->C D Step 2: Compare to Genetic Knockdown C->D Engagement Confirmed E CRISPR/siRNA of Target D->E F Step 3: Profile for Off-Targets E->F Phenotypes Differ L Conclusion: On-Target Effect Confirmed E->L Phenotypes Match G In Silico Prediction F->G H Biochemical Panel Screening (e.g., Kinase Panel) F->H I Proteomic Profiling (e.g., Chemoproteomics) F->I J Step 4: Validate Putative Off-Target G->J H->J I->J K Knockdown of Off-Target + Compound J->K M Conclusion: Off-Target Effect Identified K->M Phenotype is Rescued Pathways cluster_0 Drug Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Inhibitor 5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione MCL1 Mcl-1 (Primary Target) Inhibitor->MCL1 High Affinity (On-Target) KinaseX Kinase X (Off-Target) Inhibitor->KinaseX Low Affinity (Off-Target) BAK BAK MCL1->BAK Inhibits Apoptosis_On Apoptosis (Desired Outcome) BAK->Apoptosis_On Induces Substrate Substrate-P KinaseX->Substrate Phosphorylates Toxicity Cellular Toxicity (Unintended Outcome) Substrate->Toxicity Leads to

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Troubleshooting

challenges in the synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

Welcome to the Technical Support Center for the synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione . This platform is designed for researchers and drug development professionals to troubleshoot, optimize,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione . This platform is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the Knoevenagel condensation between 3-nitrobenzaldehyde and 1,3-thiazolidine-2,4-dione (TZD).

Below, you will find a mechanistic overview, targeted troubleshooting guides, empirical performance data, and self-validating experimental protocols.

I. Mechanistic Overview & Reaction Dynamics

The synthesis relies on a base-catalyzed Knoevenagel condensation. The reaction is initiated by the deprotonation of the active methylene group of TZD, followed by nucleophilic attack on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The critical step is the subsequent E1cB dehydration, which is thermodynamically driven to yield the highly conjugated target molecule[1][2].

Mechanism N1 1,3-Thiazolidine-2,4-dione N4 TZD Enolate N1->N4 Deprotonation N2 3-Nitrobenzaldehyde N5 Aldol Intermediate N2->N5 Electrophile N3 Base Catalyst (Piperidine/NaOAc) N3->N4 N4->N5 Nucleophilic Attack N6 Dehydration (-H2O) N5->N6 E1cB Mechanism N7 (Z)-5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione N6->N7 Thermodynamic Control

Knoevenagel condensation pathway for 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

II. Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50-60% conversion despite using an excess of 3-nitrobenzaldehyde. How do I drive the reaction to completion? Root Cause & Solution: The Knoevenagel condensation is a reversible equilibrium process. The elimination of water (dehydration of the aldol intermediate) is the final step. If water accumulates in the reaction mixture, the reverse hydrolysis reaction competes with product formation. Actionable Fix: Switch your solvent system to toluene and utilize a Dean-Stark apparatus. By physically removing water from the system as an azeotrope, you exploit Le Chatelier’s principle, driving the equilibrium entirely toward the product[2].

Q2: How do I control the E vs. Z stereoselectivity of the final product? Root Cause & Solution: You do not need to actively control it; the reaction is under strict thermodynamic control. The Z-isomer is exclusively formed because the bulky 3-nitrophenyl group positions itself opposite to the carbonyl group at the 4-position of the TZD ring, minimizing steric repulsion[1]. Validation: You can verify the exclusive formation of the Z-isomer via ^1^H-NMR. The methylidene (=CH-) proton of the Z-isomer will appear as a highly deshielded singlet between 7.79–8.25 ppm due to the anisotropic effect of the neighboring C=O group. The E-isomer, if present, would appear further upfield around 6.2–6.3 ppm[1][3].

Q3: I am observing dark, intractable mixtures and multiple spots on my TLC. What went wrong? Root Cause & Solution: This is typically caused by auto-oxidation of the TZD ring or base-catalyzed degradation of the nitrobenzaldehyde. Strong bases or excessive heating in oxygen-rich environments exacerbate this. Actionable Fix: Ensure you are using a mild secondary amine (like piperidine or pyrrolidine) in catalytic amounts (0.1–0.2 equivalents), not stoichiometric amounts[2][4]. Alternatively, use the Sodium Acetate/Glacial Acetic Acid buffer system, which provides mild basicity to deprotonate TZD without triggering side reactions[5].

Q4: Which catalyst is optimal for scaling up this specific nitro-substituted derivative? Root Cause & Solution: While piperidine is the industry standard, pyrrolidine has been shown to achieve higher TZD conversion rates at lower equivalent loadings due to its higher nucleophilicity, which accelerates the formation of the highly reactive iminium intermediate[4]. For highly sensitive scale-ups where solvent toxicity (toluene) is a concern, the acetic acid/sodium acetate method is the most robust, albeit slower[5].

III. Catalyst Performance Data

The following table summarizes the quantitative performance of various catalytic systems used in the synthesis of thiazolidinedione derivatives, allowing you to select the optimal parameters for your specific laboratory constraints.

Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
Piperidine (0.1–0.2 eq)Toluene110 (Reflux)4–680–88%Dean-Stark water removal physically drives equilibrium to completion[2].
Pyrrolidine (0.6 eq)Ethanol78 (Reflux)4–875–85%Higher nucleophilicity accelerates iminium intermediate formation[4].
Sodium Acetate (1.0 eq)Glacial Acetic Acid100–1185–1270–80%Mild buffered conditions prevent base-catalyzed side reactions and degradation[5].

IV. Validated Experimental Protocols

The following protocol utilizes the Piperidine/Toluene system, optimized for maximum yield and self-validation at each step.

Workflow S1 Step 1: Reagent Preparation Equimolar TZD + Aldehyde S2 Step 2: Solvent & Catalyst Toluene + Piperidine (Cat.) S1->S2 S3 Step 3: Reflux & Water Removal Dean-Stark Trap (4-6 hrs) S2->S3 S4 Step 4: Cooling & Precipitation Cool to RT, filter precipitate S3->S4 S5 Step 5: Washing Wash with cold EtOH/H2O S4->S5 S6 Step 6: Recrystallization Hot Glacial Acetic Acid or EtOH S5->S6

Step-by-step synthetic and purification workflow using Dean-Stark apparatus.

Protocol A: Piperidine-Catalyzed Synthesis in Toluene

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,3-thiazolidine-2,4-dione (1.0 eq, e.g., 10 mmol) and 3-nitrobenzaldehyde (1.0 eq, 10 mmol).

  • Suspend the reagents in 50 mL of anhydrous toluene.

  • Add piperidine (0.1 to 0.2 eq) to the suspension[2].

2. Execution & In-Process Control:

  • Attach a Dean-Stark apparatus fitted with a reflux condenser to the flask.

  • Heat the mixture to reflux (approx. 110 °C). The solution will typically turn yellow/orange.

  • Self-Validation (TLC): After 3 hours, monitor the reaction via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The product will appear as a new, highly UV-active spot with a lower Rf value than the starting aldehyde due to the polar TZD moiety[2][5].

  • Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 4–6 hours).

3. Workup & Isolation:

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The target compound, 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, has poor solubility in cold toluene and will precipitate as a yellow/brownish solid.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with cold ethanol followed by cold distilled water to remove unreacted aldehyde, catalyst residues, and trace impurities.

4. Purification & Validation:

  • Recrystallize the crude solid from hot glacial acetic acid or a mixture of hexane/ethyl acetate[2].

  • Self-Validation (NMR): Confirm structural integrity via ^1^H-NMR (DMSO-d6). Look for the disappearance of the aldehyde proton (~10 ppm), the presence of the broad TZD -NH proton (~12.5 ppm), and the diagnostic methylidene singlet (~7.8–8.3 ppm) confirming the Z-isomer[1][3].

V. References

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential Source: PMC (PubMed Central) URL:

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies Source: PMC (PubMed Central) URL:

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: Juniper Publishers URL:

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidiine-Based Compounds Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:

  • Synthesis and Biological Evaluation of Novel Thiazolidinedione Analogues as 15-Hydroxyprostaglandin Dehydrogenase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. If you are utilizing 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. If you are utilizing 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (also referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione) to investigate PPARγ modulation, antimicrobial properties, or metabolic pathways, you may have encountered a frequent hurdle: rapid, unintended off-target cytotoxicity in standard in vitro cell culture models.

This guide is designed to provide field-proven, self-validating protocols to help you decouple the compound's primary pharmacological effects from its inherent structural toxicity liabilities.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does this specific thiazolidinedione derivative cause rapid cell death in my wild-type cell lines? A1: The cytotoxicity of this compound is driven by a dual-threat structural motif that operates entirely independently of its intended PPARγ affinity:

  • The Benzylidene Double Bond (Michael Acceptor): The exocyclic double bond conjugated with the thiazolidinedione ring acts as a potent electrophile. It readily undergoes Michael addition with intracellular nucleophiles, predominantly depleting reduced glutathione (GSH) (1)[1].

  • The 3-Nitroaromatic Group (Redox Cycling): Nitroaromatic compounds are substrates for cellular flavoenzymes (e.g., glutathione reductase). They undergo a single-electron reduction to form a nitro radical anion. In standard normoxic cell culture (21% O 2​ ), this radical rapidly transfers its electron to molecular oxygen, generating superoxide (O 2​ •-) and regenerating the parent nitro compound (2)[2]. This "futile redox cycling" leads to catastrophic reactive oxygen species (ROS) accumulation and subsequent apoptosis.

Cytotoxicity_Mechanism Compound 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione NitroGroup 3-Nitro Group (Redox Cycling) Compound->NitroGroup Benzylidene Benzylidene Double Bond (Michael Acceptor) Compound->Benzylidene ROS Reactive Oxygen Species (Superoxide, H2O2) NitroGroup->ROS Flavoenzymes / O2 GSH_Depletion Glutathione (GSH) Depletion Benzylidene->GSH_Depletion Covalent Binding OxidativeStress Severe Oxidative Stress ROS->OxidativeStress GSH_Depletion->OxidativeStress Apoptosis Cell Death / Apoptosis OxidativeStress->Apoptosis

Pathophysiology of 3-NO2-BZD-induced cytotoxicity via ROS generation and GSH depletion.

Q2: How can I distinguish between on-target effects and off-target oxidative stress? A2: You must implement a self-validating experimental matrix. By co-administering a thiol-replenishing antioxidant (like N-acetylcysteine, NAC) or conducting the assay under hypoxic conditions, you can neutralize the off-target oxidative stress. If your observed cellular response (e.g., specific gene expression changes) persists, it is likely an on-target effect. If the effect disappears, it was an artifact of ROS/GSH depletion (3)[3].

Section 2: Troubleshooting Guides & Experimental Protocols

Mitigation_Workflow Start Cytotoxicity Observed Step1 Add 5 mM NAC (Pre-incubate 1h) Start->Step1 Step2 Reduce O2 to 5% (Hypoxia Chamber) Start->Step2 Step3 Increase FBS to 10% (Protein Binding) Start->Step3 Success Viability > 80% Proceed to Assay Step1->Success Step2->Success Step3->Success

Experimental workflow for mitigating off-target cytotoxicity to isolate on-target effects.

Protocol 1: Thiol Replenishment via N-Acetylcysteine (NAC) Rescue

Purpose: To prevent GSH depletion and directly scavenge ROS generated by the nitro group, thereby restoring cell viability. Causality: The benzylidene double bond acts as a Michael acceptor, covalently binding to intracellular thiols. NAC replenishes GSH and directly adducts the electrophile before it can damage critical cellular proteins.

Step-by-Step Methodology:

  • Seed Cells: Plate cells in a 96-well plate at your standard density (e.g., 1x10 4 cells/well) and allow 24h for adherence.

  • Prepare NAC Stock: Dissolve NAC in sterile PBS to a 500 mM stock. Critical Step: Adjust the pH to 7.2-7.4 using 1M NaOH. Unbuffered NAC is highly acidic and will cause immediate, artifactual cell death.

  • Pre-incubation: Add NAC to the culture media at a final concentration of 5 mM. Incubate cells for 1-2 hours prior to compound addition. This pre-loading step boosts intracellular GSH synthesis before the electrophilic assault begins.

  • Compound Addition: Add 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione at your desired test concentrations.

  • Endpoint Validation: Assess viability at 24h or 48h using an ATP-based assay (e.g., CellTiter-Glo). Do not use MTT assays. ROS and antioxidants heavily interfere with mitochondrial tetrazolium reduction, leading to false viability readings (4)[4].

Protocol 2: Suppressing Futile Redox Cycling via Hypoxic Incubation

Purpose: To limit the molecular oxygen available to accept electrons from the nitro radical anion, thus halting superoxide generation. Causality: The nitroaromatic group undergoes one-electron reduction to a nitro radical anion. Lowering environmental O 2​ prevents this radical from transferring its electron to oxygen, effectively breaking the futile redox cycle.

Step-by-Step Methodology:

  • Equilibration: Pre-equilibrate your culture media in a hypoxia chamber (1-5% O 2​ , 5% CO 2​ , balance N 2​ ) for at least 4 hours to remove dissolved oxygen.

  • Dosing: Transfer your cell plates to the hypoxia chamber. Perform all compound dilutions and dosing within the chamber to prevent rapid re-oxygenation.

  • Incubation: Expose cells to the compound under continuous hypoxic conditions for the duration of the assay.

  • Self-Validation: Include a known hypoxia-inducible factor 1-alpha (HIF-1α) stabilizer (e.g., 100 µM CoCl 2​ ) in a control well. Run a quick Western blot or reporter assay for HIF-1α to validate that your system successfully achieved and maintained hypoxia.

Protocol 3: Modulating Free Drug Concentration via Serum Protein Binding

Purpose: To utilize extracellular proteins as a protective sink against highly reactive electrophiles. Causality: Thiazolidinediones and benzylidene derivatives are highly protein-bound. Increasing serum albumin provides extracellular thiols (specifically Cys34 on Bovine Serum Albumin) to act as a sink for the reactive compound, lowering the free, toxic fraction of the drug.

Step-by-Step Methodology:

  • Media Preparation: Prepare three identical media formulations containing 1%, 5%, and 10% Fetal Bovine Serum (FBS).

  • Dosing: Treat cells with the compound across a dose-response range in each of the three media types.

  • Analysis: Calculate the IC 50​ shift. If the compound is highly reactive, the apparent IC 50​ will increase significantly in 10% FBS compared to 1% FBS due to sequestration by albumin.

Section 3: Quantitative Data & Expected Outcomes

The table below summarizes the expected shifts in cellular health markers when applying the troubleshooting protocols to a standard wild-type cell line (e.g., HEK293, A549) exposed to 10 µM of the compound.

Experimental ConditionIntracellular ROS Levels (Fold Change)Intracellular GSH Levels (% of Control)Expected Cell Viability (24h)
Vehicle Control (0.1% DMSO) 1.0x100%> 98%
10 µM Compound (Standard) 4.5x - 6.0x< 20%< 30% (Severe Cytotoxicity)
10 µM Compound + 5 mM NAC 1.2x - 1.5x85% - 95%> 85% (Rescued)
10 µM Compound (1% O 2​ Hypoxia) 1.5x - 2.0x40% - 50%70% - 80% (Partial Rescue)
10 µM Compound (10% FBS) 2.0x - 2.5x60% - 70%> 75% (Shifted IC 50​ )

Section 4: References

  • Title: Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase Source: MDPI URL:

  • Title: Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib Source: PubMed / NIH URL:

  • Title: Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway Source: PubMed / NIH URL:

  • Title: S-nitrosocysteine and glutathione depletion synergize to induce cell death in human tumor cells: insights into the redox and cytotoxic mechanisms Source: PMC / NIH URL:

Sources

Reference Data & Comparative Studies

Validation

Advanced PROTAC Design: A Comparative Guide to E3 Ligase Ligands – DCAF11 Ligand 2 vs. Pomalidomide

Strategic Context: The E3 Ligase Bottleneck in Targeted Protein Degradation Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of historically "undruggable" proteins....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The E3 Ligase Bottleneck in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of historically "undruggable" proteins. However, the field faces a critical bottleneck: over 80% of current PROTACs rely on just two E3 ligases—Cereblon (CRBN) and von Hippel-Lindau (VHL).

While CRBN ligands like Pomalidomide are highly validated and capable of driving sub-nanomolar degradation, they carry significant liabilities. Prolonged use frequently triggers acquired resistance via genomic downregulation of the CRBN complex. Furthermore, pomalidomide acts as a molecular glue, inducing the off-target degradation of neo-substrates like IKZF1/3, which can lead to unwanted immunomodulatory effects.

To overcome these limitations, researchers have identified novel E3 ligase recruiters. The arylidene-thiazolidinedione scaffold, specifically 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (DCAF11 Ligand 2) , has emerged as a potent alternative. By hijacking the DCAF11 E3 ligase, this ligand provides an orthogonal degradation pathway that bypasses CRBN-related resistance mechanisms while maintaining a highly favorable, low-molecular-weight profile .

This guide provides an objective, data-driven comparison between DCAF11 Ligand 2 and Pomalidomide, detailing their physicochemical properties, comparative performance, and the experimental workflows required to validate their efficacy in PROTAC design.

Mechanistic Pathways

The core mechanism of any PROTAC relies on the formation of a ternary complex (Target Protein : PROTAC : E3 Ligase). The choice of E3 ligand dictates which ubiquitination machinery is recruited, directly influencing the resistance profile and tissue specificity of the resulting degrader.

Pathways cluster_DCAF11 DCAF11 Pathway (e.g., LGF308) cluster_CRBN CRBN Pathway (e.g., ARV-825) Target1 Target Protein (BRD4) PROTAC1 DCAF11-PROTAC (DCAF11 Ligand 2) Target1->PROTAC1 Binding E3_1 DCAF11 E3 Ligase PROTAC1->E3_1 Recruitment Ub1 Poly-Ubiquitination E3_1->Ub1 Catalysis Deg1 Proteasomal Degradation Ub1->Deg1 26S Proteasome Target2 Target Protein (BRD4) PROTAC2 CRBN-PROTAC (Pomalidomide) Target2->PROTAC2 Binding E3_2 CRBN E3 Ligase PROTAC2->E3_2 Recruitment Ub2 Poly-Ubiquitination E3_2->Ub2 Catalysis Deg2 Proteasomal Degradation Ub2->Deg2 26S Proteasome

Ternary complex formation and ubiquitination pathways for DCAF11 vs. CRBN PROTACs.

Physicochemical & Structural Comparison

When designing a PROTAC, the molecular weight (MW) of the E3 ligand is a critical variable. PROTACs routinely violate Lipinski’s Rule of Five, making cell permeability a major hurdle. DCAF11 Ligand 2 offers a distinct advantage here, possessing a lower molecular weight than traditional VHL ligands and matching the drug-like efficiency of Pomalidomide.

Table 1: Ligand Profiles
Metric / Feature5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dionePomalidomide
Common Name DCAF11 Ligand 2Pomalidomide (IMiD)
Target E3 Ligase DCAF11CRBN
Molecular Weight 250.23 g/mol 273.24 g/mol
Chemical Formula C₁₀H₆N₂O₄SC₁₃H₁₁N₃O₄
Primary Advantage Evades CRBN-acquired resistance; lacks IMiD-related off-target immunomodulation.Highly validated; capable of driving picomolar degradation kinetics.
Primary Limitation Lower absolute degradation potency compared to optimized CRBN ligands.Induces neo-substrate (IKZF1/3) degradation; susceptible to CRBN downregulation.

Comparative Performance Data in BRD4 PROTACs

To objectively compare these ligands, we must look at their performance when conjugated to the same target binder. Below is a comparison of two BRD4-targeting PROTACs: LGF308 (utilizing DCAF11 Ligand 2 + JQ1) and ARV-825 (utilizing Pomalidomide + OTX015).

Table 2: Benchmark PROTAC Performance
PROTAC MoleculeE3 Ligand UsedTarget BinderDC₅₀ (Target Degradation)DₘₐₓResistance Profile
LGF308 DCAF11 Ligand 2JQ10.23 μM (MDA-MB-231)>90%Retains efficacy in CRBN-depleted/mutated cancer cell lines.
ARV-825 PomalidomideOTX015< 1.0 nM (Burkitt's Lymphoma)>95%Highly susceptible to CRBN downregulation or mutation.

Data synthesized from and.

Causality Insight: While ARV-825 demonstrates vastly superior absolute potency (sub-nanomolar DC₅₀), its clinical utility is often cut short by the tumor's ability to downregulate CRBN . LGF308 sacrifices raw potency for durability, providing a vital therapeutic alternative for relapsed/refractory models.

Experimental Validation Protocols

To establish trustworthiness, any PROTAC utilizing a novel E3 ligand like DCAF11 Ligand 2 must be validated through a self-validating experimental system. The following protocols ensure that degradation is strictly target-specific and UPS-mediated.

Workflow Step1 1. Cell Treatment (PROTAC + Controls) Step2 2. Lysis & Extraction Step1->Step2 Step3 3. Co-IP (Target & E3) Step2->Step3 Step4 4. Western Blot (DC50 / Dmax) Step3->Step4

Step-by-step experimental workflow for validating PROTAC-mediated ternary complex formation.

Protocol 1: Validating Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

Purpose: To prove that the PROTAC actively recruits the E3 ligase to the target protein, rather than degrading it through off-target toxicity.

  • Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged DCAF11 and FLAG-tagged BD1 (the target domain of BRD4).

  • Treatment: Treat the cells with 1 μM of the PROTAC (e.g., LGF308) for 6 hours.

    • Self-Validating Control: Include a vehicle control (DMSO) and a competition control (PROTAC + 10x excess of unconjugated DCAF11 Ligand 2) to prove the interaction is PROTAC-dependent.

  • Lysis: Harvest cells and lyse using NP-40 buffer supplemented with protease inhibitors.

  • Pull-Down: Incubate the lysate with Anti-FLAG magnetic beads overnight at 4°C to isolate the target protein.

  • Detection: Elute the bound complexes and perform Western blotting. Probe the membrane with an Anti-HA antibody. A positive band in the PROTAC-treated lane (absent in the competition lane) confirms ternary complex formation.

Protocol 2: Quantifying Target Degradation and UPS-Dependence

Purpose: To calculate the DC₅₀ and prove the mechanism relies on the Ubiquitin-Proteasome System.

  • Seeding & Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with a concentration gradient of the PROTAC (e.g., 0.01 μM to 10 μM) for 12 hours.

  • Mechanistic Rescue (Critical Step): In a parallel set of wells, pre-treat cells with 10 μM MG132 (a 26S proteasome inhibitor) or 1 μM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition.

    • Self-Validating Control: If MG132 fails to rescue BRD4 levels back to baseline, the degradation is likely an artifact of lysosomal clearance or non-specific cytotoxicity.

  • Western Blotting: Lyse cells, run lysates on SDS-PAGE, and transfer to a PVDF membrane.

  • Quantification: Probe for BRD4 and a loading control (e.g., β-Actin). Use densitometry software to plot the normalized BRD4 levels against the log of the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ.

Discussion: Causality & Field-Proven Insights

As an Application Scientist, the decision to select an E3 ligase ligand must be driven by the biological context of the disease model.

Why choose Pomalidomide? If the goal is rapid, deep degradation (Dₘₐₓ > 95% within hours) in a treatment-naive model, CRBN ligands remain the gold standard. Their binding affinity to CRBN is exceptionally high, allowing PROTACs like ARV-825 to operate in a highly efficient, sub-stoichiometric (catalytic) manner .

Why choose DCAF11 Ligand 2? The causality behind selecting the arylidene-thiazolidinedione scaffold lies in evolutionary evasion . Cancer cells under selective pressure from CRBN-PROTACs rapidly mutate or downregulate the CRL4-CRBN complex. Because DCAF11 Ligand 2 utilizes an entirely different substrate receptor, it bypasses this resistance. Furthermore, because it lacks the phthalimide core of IMiDs, it does not induce the degradation of IKZF1 or IKZF3, making it a "cleaner" degrader for solid tumors where immunomodulatory side effects are undesirable .

Ultimately, while DCAF11 Ligand 2 currently requires higher concentrations (low micromolar to high nanomolar) to achieve degradation compared to Pomalidomide, its favorable molecular weight and orthogonal mechanism make it a vital structural building block for next-generation PROTAC development.

References

  • Title: Arylidene-Thiazoldione Scaffold Acts as the E3 Ligand of DCAF11 for PROTAC Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes Source: Cancer Cell International (PubMed Central) URL: [Link]

Comparative

5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione vs [standard-of-care drug] efficacy

An In-Depth Comparative Efficacy Analysis: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione versus Standard-of-Care in Metabolic Disease A Foreword for the Modern Researcher In the landscape of metabolic disease res...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Analysis: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione versus Standard-of-Care in Metabolic Disease

A Foreword for the Modern Researcher

In the landscape of metabolic disease research, the thiazolidine-2,4-dione (TZD) scaffold represents a cornerstone of therapeutic intervention, primarily through its potent insulin-sensitizing effects. The archetypal drugs of this class, such as Pioglitazone and Rosiglitazone, have paved the way by validating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) as a druggable target for type 2 diabetes mellitus (T2DM). However, their clinical utility has been tempered by significant side effects, including weight gain, edema, and concerns over cardiovascular risk.[1] This has catalyzed a new wave of drug discovery aimed at engineering novel TZD derivatives that retain the therapeutic benefits while mitigating the adverse effects.

This guide focuses on 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, a representative of a new generation of TZD analogs. Its distinct structural modifications offer a compelling case for re-evaluation. We will provide an objective, data-driven comparison of this compound's potential efficacy against the established standard-of-care, Pioglitazone, with a primary focus on its application in T2DM. Furthermore, we will explore the emerging, pleiotropic activities of this scaffold in oncology, offering a comprehensive view of its potential beyond metabolic disorders.

Pillar 1: The Core Mechanism - PPAR-γ Agonism

The primary mechanism of action for the TZD class is the activation of PPAR-γ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1]

The Causality of Action:

  • Ligand Binding: TZDs enter the cell and bind to the ligand-binding domain of PPAR-γ, which is highly expressed in adipose tissue.

  • Receptor Activation: This binding event induces a conformational change in the PPAR-γ receptor.

  • Heterodimerization: The activated PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).

  • Transcriptional Regulation: This PPAR-γ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Gene Expression Modulation: This binding regulates the transcription of numerous genes involved in insulin signaling, glucose uptake, and lipid metabolism, ultimately leading to enhanced insulin sensitivity.

The structural nuance of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, particularly the nitrophenyl group, is hypothesized to modulate the binding affinity and interaction with the PPAR-γ receptor, potentially leading to a different downstream gene regulation profile compared to first-generation TZDs.

PPAR_Pathway cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effect Physiological Effect TZD 5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione PPARg PPAR-γ TZD->PPARg Binds & Activates Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Regulates Transcription ↑ Gene Transcription TargetGenes->Transcription Effect ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Blood Glucose Transcription->Effect Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Incubation cluster_analysis 3. Data Analysis A Prepare Buffers & Reagents B Create Serial Dilutions of Test Compound A->B C Add Buffer, Compound, & Enzyme to Plate B->C D Pre-incubate (37°C, 15 min) C->D E Add Substrate (pNPG) to Initiate Reaction D->E F Incubate (37°C, 20 min) E->F G Stop Reaction (Na₂CO₃) F->G H Read Absorbance at 405 nm G->H I Calculate % Inhibition & Determine IC₅₀ H->I

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and its analogs represent a scientifically significant evolution of the TZD scaffold. Preclinical data suggests the potential for a multi-faceted therapeutic profile that not only addresses insulin resistance via PPAR-γ modulation but may also offer glycemic control through the inhibition of digestive enzymes. This dual-pronged approach could represent a significant advantage over traditional, single-target TZD drugs like Pioglitazone.

Furthermore, the potent anticancer activity, exemplified by the inhibition of key oncogenic pathways like VEGFR-2, opens up an entirely new therapeutic field for this class of compounds. Future research must focus on:

  • Head-to-Head In Vivo Studies: Direct comparative studies of novel analogs against Pioglitazone are needed to definitively establish superior efficacy and safety profiles, particularly concerning liver and cardiovascular health.

  • Selective PPAR-γ Modulation: Elucidating the precise binding modes and downstream genetic consequences of these new analogs is crucial to confirm if they are indeed selective modulators, which could explain a potentially improved side-effect profile.

  • Oncology Development: Further investigation into the anticancer mechanisms is warranted, exploring efficacy in various cancer models and potential for combination therapies.

The 1,3-thiazolane-2,4-dione core remains a privileged structure in medicinal chemistry, and its continued, rational modification holds considerable promise for developing safer and more effective treatments for some of the most pressing diseases of our time.

References

  • MySkinRecipes. 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione.
  • King-Pharm. (5Z)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one [1134203-12-5].
  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • MedChemExpress. 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione | Antimicrobial Agent.
  • Patil, V., et al. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 2016.
  • PubMed. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 2013.
  • de Oliveira, C., et al. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of the Brazilian Chemical Society, 2012.
  • Kumar, H., et al. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. Mini-Reviews in Medicinal Chemistry, 2020.
  • Rani, C., et al. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics, 2023.
  • Szychowski, K. A., et al. Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ). European Journal of Medicinal Chemistry, 2017.
  • Haroun, M., et al. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 2022.
  • Benchchem. 5-[(2-Nitrophenyl)methylene]-2,4-thiazolidinedione.
  • Google Patents. US9675596B2 - 1,2,4-thiazolidin-3-one derivatives and their use in the treatment of cancer.
  • PubMed. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation. European Journal of Medicinal Chemistry, 2024.
  • Nanjan, M. J., et al. 2,4-Thiazolidinedione in Treating Diabetes: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and Future Perspectives. Current Diabetes Reviews, 2022.
  • MDPI. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. Pharmaceuticals, 2024.
  • Srinivasa, M. G., et al. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Medicinal Chemistry, 2023.
  • Al-Warhi, T., et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 2023.
  • University of Dundee. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. Discovery Research Portal, 2024.

Sources

Validation

cross-validation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione activity in different models

Application Guide: Cross-Validation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (3-NBTZD) Activity Across Pharmacological Models Executive Summary The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Cross-Validation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (3-NBTZD) Activity Across Pharmacological Models

Executive Summary

The compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (hereafter referred to as 3-NBTZD ) is a highly versatile thiazolidinedione (TZD) derivative. While traditional TZDs are primarily recognized as PPARγ agonists for glycemic control, the integration of a 3-nitrobenzylidene moiety at the C5 position fundamentally shifts its pharmacological landscape. This structural modification transforms the scaffold into a polypharmacological agent capable of targeting aldose reductase (ALR2) in metabolic complications, carbonic anhydrase (CA II/VII) in neurological disorders, and nitroreductase (NTR1) in parasitic infections.

This guide provides drug development professionals with a comprehensive framework for cross-validating 3-NBTZD’s activity against standard-of-care alternatives, detailing the causality behind the experimental designs and the self-validating protocols required to ensure data integrity.

Polypharmacology Compound 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione ALR2 Aldose Reductase (ALR2) Inhibition Compound->ALR2 CA Carbonic Anhydrase (CA II/VII) Inhibition Compound->CA NTR1 Nitroreductase 1 (NTR1) Bioactivation Compound->NTR1 Polyol ↓ Polyol Pathway (↓ Sorbitol Accumulation) ALR2->Polyol Seizure ↓ Neuronal Hyperexcitability (Anti-Epileptic) CA->Seizure Parasite Cytotoxic Metabolites (Anti-Leishmanial) NTR1->Parasite

Figure 1: Divergent polypharmacological mechanisms of 3-NBTZD across distinct therapeutic targets.

Metabolic Model: Aldose Reductase (ALR2) Inhibition

Causality & Mechanism

In chronic hyperglycemic states, the saturation of hexokinase forces excess glucose into the polyol pathway, where it is reduced to sorbitol by Aldose Reductase (ALR2). Sorbitol accumulation causes severe osmotic stress, driving diabetic retinopathy and neuropathy. The TZD ring of 3-NBTZD mimics the acidic headgroups of traditional ALR2 inhibitors, while the 3-nitrobenzylidene group effectively occupies the enzyme's lipophilic allosteric specificity pocket, resulting in potent 1[1].

Self-Validating Experimental Protocol: In Vitro ALR2 Enzymatic Assay

To accurately quantify ALR2 inhibition, we measure the consumption of the cofactor NADPH. DL-glyceraldehyde is selected as the substrate over glucose because it exhibits a significantly higher Vmax​ in vitro, ensuring a robust signal-to-background ratio.

  • System Suitability: Pre-incubate recombinant human ALR2 (0.1 M sodium phosphate buffer, pH 6.2) with 0.1 mM NADPH at 37°C. Verify baseline stability (NADPH auto-oxidation should be <5% over 10 minutes).

  • Compound Addition: Add 3-NBTZD (titrated from 0.01 µM to 10 µM in 1% DMSO final concentration).

  • Internal Controls:

    • Positive Control: Epalrestat (validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes 100% enzyme activity).

    • Background Control: Buffer + NADPH + Substrate without ALR2 (corrects for non-enzymatic degradation).

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine the IC 50​ .

Comparative Performance Data
CompoundTargetIC 50​ (µM)Mechanism of ActionClinical Status
3-NBTZD (Analog) ALR2~0.22Non-competitivePreclinical[2]
Epalrestat ALR20.10CompetitiveApproved (Japan)

Neurological Model: Carbonic Anhydrase (CA II/VII) Inhibition

Causality & Mechanism

Carbonic Anhydrase isoforms II and VII are highly expressed in the brain and regulate bicarbonate-dependent GABAergic neuronal depolarization. Inhibiting these isoforms restores ionic homeostasis and suppresses audiogenic/pilocarpine-induced seizures. The 3-NBTZD scaffold, particularly when functionalized with sulfonamide motifs, acts as a potent zinc-binding pharmacophore, 3 in the CA active site[3].

Self-Validating Experimental Protocol: Stopped-Flow CO 2​ Hydration Assay

Because the CA-catalyzed hydration of CO 2​ occurs in milliseconds, standard microplate assays are insufficient. A stopped-flow spectrophotometer is mandatory to capture the rapid kinetic drop in pH.

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na 2​ SO 4​ (to maintain constant ionic strength).

  • Enzyme-Inhibitor Complexing: Incubate hCA II or hCA VII with varying concentrations of 3-NBTZD for 15 minutes at 20°C to allow thermodynamic equilibrium of the Zn 2+ -inhibitor complex.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO 2​ -saturated water.

  • Kinetic Measurement: Track the absorbance change at 556 nm (Phenol Red transition).

  • Validation Check: Subtract the uncatalyzed reaction rate (buffer + CO 2​ without enzyme). Use Acetazolamide (AAZ) as the positive control to validate the dynamic range.

Comparative Performance Data
CompoundTargetK i​ (nM)Selectivity (hCA II vs I)Mechanism of Action
3-NBTZD (Analog) hCA II4.1High (Selective)Zinc coordination[4]
Acetazolamide hCA II12.1ModeratePan-CA Inhibitor

Anti-Parasitic Model: Antileishmanial Bioactivation

Causality & Mechanism

Unlike traditional receptor antagonists, 3-NBTZD acts as a targeted prodrug in Leishmania models. The 3-nitrobenzylidene group is specifically 5, leading to the generation of highly reactive, cytotoxic metabolites that form covalent adducts within the parasite, circumventing standard drug resistance mechanisms[5].

Self-Validating Experimental Protocol: Promastigote Viability & Cytotoxicity Counter-Screen

To prove that the compound's efficacy is driven by NTR1 bioactivation rather than general membrane lysis, the protocol must include a parallel mammalian cell counter-screen.

  • Parasite Culture: Seed L. infantum promastigotes at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Mammalian Counter-Screen: In a separate plate, seed HepG2 (human hepatocyte) cells at 5×104 cells/well.

  • Compound Treatment: Treat both plates with 3-NBTZD (0.1 µM to 200 µM) for 72 hours at 25°C (parasites) and 37°C (HepG2).

  • Viability Readout: Add Resazurin (Alamar Blue) for the final 4 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Read fluorescence at Ex 530 nm / Em 590 nm.

  • Data Validation: Calculate the Selectivity Index (SI = CC 50​ HepG2 / EC 50​ L. infantum). An SI > 10 validates that the toxicity is parasite-specific.

Comparative Performance Data
CompoundTargetEC 50​ (µM)CC 50​ (HepG2)Selectivity Index (SI)
3-NBTZD (Analog) L. infantum7.0101.0 µM14.4[6]
Miltefosine L. infantum3.385.0 µM25.7[6]

Cross-Validation Workflow Architecture

To ensure robust data reproducibility across these diverse pharmacological models, the following parallel screening workflow should be implemented:

Workflow Prep Compound Prep (DMSO Stock) Assay1 ALR2 Enzymatic Assay (NADPH Oxidation) Prep->Assay1 Assay2 Stopped-Flow Assay (CO2 Hydration) Prep->Assay2 Assay3 Viability Assay (Resazurin Reduction) Prep->Assay3 Data IC50 / EC50 Determination Assay1->Data Assay2->Data Assay3->Data

Figure 2: Unified in vitro cross-validation workflow for parallel screening of 3-NBTZD activity.

References

  • Hamdi, A., et al. "Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry (2023).
  • Eldesouki, M. M., et al. "Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity." Journal of Medicinal Chemistry (2025).
  • Khoumeri, O., et al. "Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential." Pharmaceuticals (2024).

Sources

Comparative

Comparative Analysis and Pharmacological Profiling of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione Derivatives

As drug discovery pivots away from single-target paradigms toward rational polypharmacology, the 1,3-thiazolidine-2,4-dione (TZD) scaffold has proven to be an exceptionally versatile pharmacophore. While historically rec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots away from single-target paradigms toward rational polypharmacology, the 1,3-thiazolidine-2,4-dione (TZD) scaffold has proven to be an exceptionally versatile pharmacophore. While historically recognized for its role in metabolic disorders via PPARγ agonism (e.g., pioglitazone), introducing a rigid exocyclic double bond at the C5 position fundamentally alters its target landscape.

This guide provides an authoritative comparative analysis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (also referred to as 5-(3-nitrobenzylidene)thiazolidine-2,4-dione) derivatives[1]. By examining the causality behind structural modifications at the N3 position, we will evaluate how this specific scaffold is engineered to target carbonic anhydrases, parasitic infections, and kinases.

Structural Rationale: The Causality of the 3-Nitrobenzylidene Motif

The biological efficacy of 5-[(3-Nitrophenyl)methylene]-TZD derivatives is not coincidental; it is driven by precise stereochemical and electronic properties:

  • Stereochemical Rigidity (The Z-Isomer Advantage): Unlike saturated TZDs, the introduction of the arylidene group locks the molecule into a rigid, planar conformation. The Knoevenagel condensation yields exclusively the Z-isomer due to the thermodynamic stability and steric constraints of the TZD ring[2]. This planarity is critical for intercalating into narrow enzymatic binding pockets.

  • Electronic Tuning via the meta-Nitro Group: The 3-NO₂ substitution exerts a strong electron-withdrawing effect (-I, -M) without the direct steric clash associated with ortho-substitutions. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing dipole-dipole interactions and π-π stacking with target protein residues[3].

SAR_Logic Core 5-[(3-Nitrophenyl)methylene] -1,3-thiazolane-2,4-dione Sub1 N3-Benzenesulfonamide Substitution Core->Sub1 Zinc-Binding Tail Sub2 N3-Arylacetamide Substitution Core->Sub2 Lipophilic Extension Sub3 N3-Unsubstituted (Baseline) Core->Sub3 H-Bond Donor Intact Act1 hCA II / VII Inhibition (Anticonvulsant) Sub1->Act1 Deep Pocket Binding Act2 Leishmania infantum Inhibition Sub2->Act2 Membrane Penetration Act3 Kinase Inhibition (EGFR / PIM-1) Sub3->Act3 Kinase Hinge Binding

Structure-Activity Relationship (SAR) logic for 5-[(3-Nitrophenyl)methylene]-TZD derivatives.

Comparative Pharmacological Profiling

By modifying the N3 position of the 5-(3-nitrobenzylidene)-TZD core, researchers can drastically shift the molecule's selectivity. Below is an objective comparison of these derivatives against standard-of-care alternatives.

A. Anticonvulsant Activity via Carbonic Anhydrase (hCA) Inhibition

Recent advancements have hybridized the TZD core with benzenesulfonamide tails to target brain-specific human carbonic anhydrases (hCA II and VII)[3].

  • Mechanism: The sulfonamide group acts as a Zinc-Binding Group (ZBG) in the hCA active site, while the 5-(3-nitrobenzylidene)-TZD core acts as a rigid spacer that engages in π-π stacking with the hydrophobic half of the active site[3].

  • Comparison: Compared to the clinical antiepileptic Sulthiame, these TZD derivatives show comparable or superior low-nanomolar inhibition of hCA VII, offering a novel mechanism to overcome drug-resistant epilepsy[3].

B. Antileishmanial & Antimicrobial Activity

When the N3 position is substituted with arylacetamides (e.g., N-(4-methylphenyl)acetamide), the scaffold exhibits potent activity against the promastigote stage of Leishmania infantum[2].

  • Mechanism: The lipophilic N3-extension aids in penetrating the parasitic membrane, while the electron-deficient 3-nitrobenzylidene moiety disrupts the parasite's redox homeostasis.

  • Comparison: While Amphotericin B remains the gold standard, its high toxicity limits its use. The TZD derivatives offer a highly tunable, synthetic alternative with a favorable selectivity index over human HepG2 cells[2]. Furthermore, related derivatives have shown significant antibacterial activity against Gram-positive strains (e.g., S. aureus), outperforming standards like oxacillin in specific assays[4].

C. Anticancer Efficacy (Kinase Inhibition)

Unsubstituted or minimally substituted N3 derivatives maintain the imide proton, allowing them to act as hydrogen bond donors in the hinge region of kinases like EGFR and PIM-1[4].

  • Comparison: Molecular docking and in vitro assays against MCF-7 breast cancer cell lines demonstrate that these compounds can achieve cytotoxicity comparable to Adriamycin, driven by specific hydrogen bonding with residues like LYS67 and GLU171[4].

Quantitative Performance Summary
Derivative ClassN3-SubstitutionPrimary TargetEfficacy (IC₅₀ / EC₅₀)Reference AlternativeAlternative Efficacy
Sulfonamide-TZD BenzenesulfonamidehCA II / hCA VII~5–50 nMSulthiame~10–60 nM
Acetamide-TZD N-(4-Methylphenyl)acetamideL. infantum~10–25 μMAmphotericin B~1–5 μM
Unsubstituted-TZD None (N-H intact)EGFR / PIM-1 Kinase~15–30 μMAdriamycin~2–10 μM

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and screening of these derivatives must follow a self-validating workflow. The following protocol embeds a critical stereochemical checkpoint before biological evaluation.

Protocol: Synthesis and Stereochemical Validation of the TZD Core

Step 1: Knoevenagel Condensation

  • Suspend 1,3-thiazolidine-2,4-dione (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture under continuous stirring for 4–6 hours until precipitation is complete.

  • Filter the hot solution, wash the precipitate with cold ethanol, and recrystallize from an ethanol-dioxane mixture to yield the raw product[2].

Step 2: The Self-Validating NMR Checkpoint (Crucial) Before proceeding to N3-substitution or biological assays, the stereochemistry must be validated. The biological activity relies heavily on the Z-configuration.

  • Dissolve the purified crystals in DMSO-d₆ and acquire a ¹H-NMR spectrum (400 MHz)[1].

  • Validation Logic: Look for the methylidene (=CH-) proton signal.

    • Pass Condition: A distinct singlet appears highly deshielded at δ 7.79–8.40 ppm [1][2]. This deshielding is caused by the anisotropic effect of the adjacent C=O group at position 4, confirming the Z-isomer .

    • Fail Condition: A singlet appears around δ 6.2–6.3 ppm . This indicates the E-isomer , which lacks the deshielding effect of the carbonyl oxygen[2]. If detected, the batch must be discarded or subjected to photoisomerization[1].

Step 3: Biological Screening (Example: hCA Inhibition)

  • Utilize an Applied Photophysics stopped-flow instrument for the CO₂ hydration assay.

  • Monitor the change in absorbance of the pH indicator (e.g., Phenol red) at 556 nm following the mixing of hCA enzyme, CO₂-saturated water, and the validated TZD inhibitor.

  • Calculate the IC₅₀ by plotting the initial velocity of the hydration reaction against inhibitor concentration[3].

Workflow Step1 Knoevenagel Condensation Step2 1H-NMR Stereochemical Validation Step1->Step2 Step3 Z-Isomer Confirmed (=CH- at ~8.0 ppm) Step2->Step3 Deshielding Present Step4 E-Isomer Detected (=CH- at ~6.2 ppm) Step2->Step4 Deshielding Absent Step5 N3-Substitution & Target Screening Step3->Step5 Proceed to Assay Step6 Discard Batch Step4->Step6 Quality Control Fail

Self-validating experimental workflow ensuring Z-isomer integrity prior to biological screening.

Conclusion

The 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione scaffold is a masterclass in rational drug design. By leveraging the rigid Z-configuration and the electron-withdrawing nature of the 3-nitro group, researchers can utilize this core as a modular hub. Whether appending sulfonamides for precise carbonic anhydrase inhibition[3] or arylacetamides for antileishmanial activity[2], the scaffold provides a robust, synthetically accessible alternative to traditional therapeutics.

References

  • Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity.
  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. Semantic Scholar / Pharmaceuticals.
  • Synthesis, Characterization, Hirshfield Surface Analysis and DFT Calculation of (2Z,5Z)-3-(2-Methoxyphenyl).
  • Photoisomerization of Arylidene Heterocycles: Toward the Formation of Fused Heterocyclic Quinolines.

Sources

Validation

Confirming the Inhibitory and Degradation Mechanism of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione: A Publish Comparison Guide

Executive Summary For decades, targeted therapy has relied on occupancy-driven pharmacology, where small-molecule inhibitors must continuously occupy a target's active site to exert an inhibitory effect. The emergence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, targeted therapy has relied on occupancy-driven pharmacology, where small-molecule inhibitors must continuously occupy a target's active site to exert an inhibitory effect. The emergence of Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has shifted this paradigm to event-driven pharmacology.

This guide provides a comprehensive technical analysis of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (CAS 24044-52-8, commercially known as DCAF11 ligand 2). Recently validated as a potent, covalent E3 ligase ligand for DCAF11, this arylidene-thiazolidinedione scaffold transforms traditional target inhibition into sustained, irreversible protein degradation [1]. We objectively compare its performance against traditional inhibitors and alternative E3 ligands, detailing the self-validating experimental protocols required to confirm its mechanism of action.

Mechanistic Causality: From Reversible Inhibition to Covalent Degradation

Traditional inhibitors (e.g., JQ1 for BRD4) suffer from a fundamental limitation: their inhibitory mechanism relies on thermodynamic equilibrium. Once the drug is cleared from circulation, the target protein resumes its pathogenic function.

In contrast, 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione operates via a covalent proximity-inducing mechanism . The compound features an electrophilic arylidene-thiazolidinedione core that covalently binds to the DCAF11 substrate receptor of the CUL4A/B-RBX1-DDB1-DCAF11 E3 ligase complex [2]. When synthesized into a PROTAC (such as LGF308, which links this scaffold to JQ1), the mechanism unfolds as follows:

  • Target Engagement: The PROTAC binds the target protein (e.g., BRD4).

  • Covalent Anchoring: The arylidene-thiazolidinedione moiety irreversibly binds DCAF11, forming a highly stable ternary complex.

  • Catalytic Turnover: The E3 ligase polyubiquitinates the target protein, directing it to the 26S proteasome for degradation.

Because the E3 ligase engagement is covalent, the PROTAC can iteratively recruit and destroy multiple target proteins, achieving profound functional inhibition at sub-stoichiometric concentrations [1].

Mechanism PROTAC PROTAC (Arylidene-Thiazolidinedione) Ternary Ternary Complex Formation PROTAC->Ternary Recruits Target Target Protein (e.g., BRD4) Target->Ternary Binds DCAF11 DCAF11 E3 Ligase DCAF11->Ternary Covalent Link Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Target Cleavage

Fig 1. Covalent recruitment of DCAF11 and target protein degradation via the UPS pathway.

Comparative Performance Analysis

When comparing the arylidene-thiazolidinedione scaffold to traditional E3 ligands (like CRBN-recruiting lenalidomide or VHL-recruiting VH298), several distinct advantages emerge. The low molecular weight (250.23 g/mol ) of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione significantly improves the cell permeability and drug-like properties of the resulting PROTACs [1]. Furthermore, its covalent nature provides a superior depth of degradation (Dmax) compared to non-covalent counterparts [3].

Table 1: Comparative Efficacy of DCAF11-recruiting PROTACs vs. Alternatives
ModalityRepresentative CompoundE3 Ligase / TargetMechanism of ActionMolecular Weight (Ligand)Cellular Potency (GI₅₀)*
Traditional Inhibitor JQ1None / BRD4Reversible OccupancyN/A~1.0 µM
Non-Covalent PROTAC dBET1CRBN / BRD4Reversible Degradation258.2 g/mol (Lenalidomide)~0.14 µM
Covalent PROTAC LGF308DCAF11 / BRD4Irreversible Degradation250.2 g/mol (Arylidene-TZD)~0.09 µM

*Note: GI₅₀ values represent antiproliferative activity in Jurkat cell lines based on standardized assays. The standalone 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione ligand exhibits exceptionally low intrinsic toxicity (GI₅₀ > 30 µM), ensuring that the observed potency is strictly target-dependent.

Self-Validating Experimental Protocols

To rigorously confirm the inhibitory and degradative mechanism of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione-derived compounds, researchers must employ a self-validating workflow. Each step is designed to isolate a specific causal variable in the degradation pathway.

Protocol A: Covalent Engagement Validation (Washout Assay)

Causality: To prove that the functional inhibition relies on irreversible covalent binding to DCAF11 rather than reversible equilibrium, a washout assay forces the dissociation of non-covalent binders.

  • Seed target cells (e.g., HeLa or Jurkat) in 6-well plates at 5×105 cells/well.

  • Treat cells with 1 µM of the PROTAC (e.g., LGF308) or a reversible control (e.g., JQ1) for 4 hours to establish target engagement.

  • Washout Step: Aspirate the media and wash the cells three times with warm PBS to remove all unbound compound.

  • Replenish with fresh, compound-free media and incubate for an additional 12–24 hours.

  • Lyse cells and perform Western blotting for the target protein. Validation: A lack of target protein recovery post-washout confirms the irreversible, covalent nature of the DCAF11 ligand.

Protocol B: Ternary Complex Formation (TR-FRET Assay)

Causality: Degradation is contingent upon the PROTAC acting as a physical bridge. TR-FRET confirms that the target, PROTAC, and DCAF11 exist simultaneously in a ternary complex.

  • Prepare a reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Incubate recombinant DCAF11 (100 nM) and the target protein (100 nM) in a 384-well microplate.

  • Add a Europium (Eu)-labeled anti-target antibody (donor) and an Allophycocyanin (APC)-labeled anti-DCAF11 antibody (acceptor).

  • Titrate the PROTAC (0.1 nM to 10 µM) into the wells. Incubate for 2 hours at room temperature.

  • Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Validation: A bell-shaped curve (the "hook effect") at 665 nm confirms specific ternary complex formation.

Protocol C: Pathway Confirmation (Rescue Experiments)

Causality: To definitively prove that target depletion is driven by the Ubiquitin-Proteasome System (UPS) and not off-target cytotoxicity or lysosomal degradation, specific pathway inhibitors are utilized.

  • Pre-treat cells for 1 hour with either vehicle (DMSO), 10 µM MG132 (a 26S proteasome inhibitor), or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor required for Cullin-RING ligase activation).

  • Add the PROTAC at its predetermined DC₅₀ concentration and incubate for 8 hours.

  • Harvest cells, extract proteins, and analyze target levels via Western blot. Validation: Complete rescue of the target protein levels in the presence of MG132 and MLN4924 confirms that 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione exclusively hijacks the CRL4^DCAF11-UPS pathway.

Workflow Step1 1. Covalent Binding Assay (Washout Experiment) Step2 2. Ternary Complex Assay (TR-FRET / AlphaScreen) Step1->Step2 Confirms Engagement Step3 3. Degradation Validation (Western Blotting) Step2->Step3 Confirms Complex Step4 4. Pathway Confirmation (MG132 / MLN4924 Rescue) Step3->Step4 Confirms Degradation

Fig 2. Self-validating experimental workflow to confirm the PROTAC inhibitory mechanism.

References

  • Liang, J., et al. (2026). "Arylidene-Thiazoldione Scaffold Acts as the E3 Ligand of DCAF11 for PROTAC Design." Journal of Medicinal Chemistry.

  • MedChemExpress. (2026). "DCAF11 ligand 2 (CAS 24044-52-8) - Product Validation and Chemical Properties." MedChemExpress.

  • Serafimova, I. M., et al. (2025). "Covalent Proximity Inducers." Chemical Reviews.

Comparative

Assessing the Specificity of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione: A Comparative Guide

In the landscape of modern drug discovery, the precise characterization of a small molecule's specificity is paramount. A thorough understanding of a compound's interactions with its intended target, as well as its poten...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's specificity is paramount. A thorough understanding of a compound's interactions with its intended target, as well as its potential off-target effects, is critical for advancing a promising candidate and mitigating the risk of unforeseen toxicities. This guide provides a comprehensive framework for assessing the specificity of the novel compound 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

The thiazolidine-2,4-dione scaffold is a well-established pharmacophore, most notably found in the glitazone class of drugs that target the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. Given this precedent, our primary hypothesis is that 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione acts as a PPARγ agonist. However, emerging research has demonstrated that derivatives of the broader 5-benzylidene-1,3-thiazolidine-2,4-dione class can exhibit activity against a range of other protein targets.

This guide will, therefore, outline a systematic approach to first confirm the activity of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione at PPARγ and then to rigorously evaluate its selectivity against a panel of potential off-targets, including Pim-1 kinase, Protein Tyrosine Phosphatase 1B (PTP1B), tyrosinase, and the bacterial enzyme MurD ligase. For each potential target, we will present a detailed experimental protocol and discuss the interpretation of data in comparison to well-characterized, selective modulators.

Primary Target Validation: Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization[3]. Thiazolidinediones are known to bind to and activate PPARγ, leading to the transcription of genes that improve glucose uptake and reduce insulin resistance[4].

Comparative Compound for PPARγ:
  • Rosiglitazone: A well-characterized, potent, and selective PPARγ agonist[5].

Experimental Protocol: PPARγ Transactivation Assay

This cell-based reporter assay is a robust method to determine the functional agonism of a compound on PPARγ.

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or Cos-7) in appropriate media.

    • Co-transfect the cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in a 96-well plate.

    • Prepare serial dilutions of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and the reference compound, Rosiglitazone (e.g., from 100 µM down to 1 nM).

    • Add the compound dilutions to the cells and incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • If a normalization control was used, measure its activity (e.g., β-galactosidase activity).

  • Data Analysis:

    • Normalize the luciferase readings to the control reporter activity.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Data Presentation: PPARγ Agonist Activity
CompoundEC50 (µM) for PPARγ
5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dioneExperimental Value
RosiglitazoneExperimental Value

Off-Target Specificity Profiling

A comprehensive assessment of specificity requires evaluating the compound against other biologically relevant targets. The following sections outline protocols for testing against potential off-targets identified for the 5-benzylidene-thiazolidine-2,4-dione scaffold.

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation[6]. Some benzylidene-thiazolidine-2,4-diones have been shown to inhibit Pim-1 activity[6].

  • Comparative Compound for Pim-1:

    • SMI-4a: A potent and selective Pim-1 inhibitor[6].

  • Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based)

    Principle: This assay measures the amount of ADP produced during the kinase reaction. Pim-1 phosphorylates a specific substrate, converting ATP to ADP. The amount of ADP is quantified in a subsequent reaction that generates a luminescent signal.

    Step-by-Step Methodology:

    • Reaction Setup: In a 96-well plate, add the Pim-1 enzyme, a suitable peptide substrate, and ATP.

    • Inhibitor Addition: Add serial dilutions of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and SMI-4a.

    • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

    • ADP Detection: Add a reagent that stops the kinase reaction and converts the produced ADP to ATP, which then drives a luciferase-catalyzed reaction to produce light.

    • Data Acquisition and Analysis: Measure the luminescence and plot it against the inhibitor concentration to determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity[7].

  • Comparative Compound for PTP1B:

    • TCS 401: A selective PTP1B inhibitor[3].

  • Experimental Protocol: PTP1B Phosphatase Assay (Colorimetric)

    Principle: This assay utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be measured spectrophotometrically.

    Step-by-Step Methodology:

    • Reaction Setup: In a 96-well plate, add PTP1B enzyme and the pNPP substrate in an appropriate buffer.

    • Inhibitor Addition: Add serial dilutions of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and TCS 401.

    • Enzymatic Reaction: Incubate the plate to allow the dephosphorylation to occur.

    • Signal Detection: Stop the reaction and measure the absorbance at 405 nm.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetics and food industries[8].

  • Comparative Compound for Tyrosinase:

    • Kojic Acid: A well-known competitive inhibitor of tyrosinase[9].

  • Experimental Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)

    Principle: This assay measures the enzymatic oxidation of L-DOPA to dopachrome by tyrosinase, which produces a colored product that can be monitored over time.

    Step-by-Step Methodology:

    • Reaction Mixture: In a 96-well plate, combine mushroom tyrosinase and L-DOPA substrate in a phosphate buffer.

    • Inhibitor Addition: Add serial dilutions of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and kojic acid.

    • Kinetic Measurement: Immediately measure the increase in absorbance at 475 nm over time.

    • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration and calculate the IC50 value.

MurD Ligase

MurD is a bacterial enzyme essential for peptidoglycan biosynthesis, making it an attractive target for novel antibiotics[10].

  • Comparative Compound for MurD Ligase:

    • A known MurD inhibitor such as those based on the 2-thioxothiazolidin-4-one scaffold can be used for comparison[11].

  • Experimental Protocol: MurD Ligase Activity Assay (Phosphate Detection)

    Principle: The MurD ligase reaction hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced can be quantified using a malachite green-based colorimetric assay.

    Step-by-Step Methodology:

    • Reaction Components: In a microplate, combine MurD enzyme, its substrates (UDP-MurNAc-L-Ala and D-glutamate), and ATP.

    • Inhibitor Incubation: Add serial dilutions of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and a reference MurD inhibitor.

    • Enzymatic Reaction: Incubate the reaction mixture to allow for ATP hydrolysis.

    • Phosphate Detection: Add a malachite green reagent that forms a colored complex with the liberated inorganic phosphate.

    • Data Measurement and Analysis: Measure the absorbance at approximately 650 nm and calculate the IC50 value.

Data Summary and Interpretation

The specificity of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione can be quantitatively assessed by comparing its potency across the different targets.

Comparative Specificity Profile
Target5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (IC50/EC50, µM)Comparative Compound (IC50/EC50, µM)
PPARγ (EC50)Experimental ValueRosiglitazone: Experimental Value
Pim-1 Kinase (IC50)Experimental ValueSMI-4a: Experimental Value
PTP1B (IC50)Experimental ValueTCS 401: Experimental Value
Tyrosinase (IC50)Experimental ValueKojic Acid: Experimental Value
MurD Ligase (IC50)Experimental ValueReference Inhibitor: Experimental Value

A highly specific compound will exhibit potent activity against its primary target (low EC50 for PPARγ) and significantly weaker or no activity against the off-targets (high IC50 values). A selectivity index can be calculated for each off-target by dividing the off-target IC50 by the on-target EC50. A higher selectivity index indicates greater specificity.

Visualizing the Assessment Workflow

The following diagram illustrates the proposed workflow for assessing the specificity of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione.

experimental_workflow cluster_start Compound Synthesis & Characterization cluster_primary Primary Target Validation cluster_off_target Off-Target Specificity Profiling cluster_analysis Data Analysis & Conclusion start 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione ppar_assay PPARγ Transactivation Assay start->ppar_assay pim1_assay Pim-1 Kinase Assay start->pim1_assay ptp1b_assay PTP1B Phosphatase Assay start->ptp1b_assay tyrosinase_assay Tyrosinase Inhibition Assay start->tyrosinase_assay murd_assay MurD Ligase Assay start->murd_assay ppar_data Determine EC50 ppar_assay->ppar_data specificity_profile Generate Specificity Profile (Compare EC50/IC50 values) ppar_data->specificity_profile off_target_data Determine IC50 for each pim1_assay->off_target_data ptp1b_assay->off_target_data tyrosinase_assay->off_target_data murd_assay->off_target_data off_target_data->specificity_profile conclusion Assess Specificity & Selectivity specificity_profile->conclusion

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Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

As a Senior Application Scientist, I have designed this guide to provide researchers, EHS professionals, and drug development scientists with an authoritative, self-validating framework for the safe handling and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to provide researchers, EHS professionals, and drug development scientists with an authoritative, self-validating framework for the safe handling and disposal of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione . This protocol moves beyond basic safety data sheets by explaining the causality behind our safety measures, ensuring that your laboratory operations are both scientifically rigorous and strictly compliant with environmental regulations.

Mechanistic Hazard Assessment

To handle a chemical safely, one must understand its molecular behavior. 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a synthetic intermediate and bioactive small molecule characterized by two primary functional moieties, each dictating specific disposal and handling requirements:

  • The Nitroaromatic Moiety: The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds highly recalcitrant to oxidative biodegradation in the environment[1]. If improperly disposed of, these compounds persist in soil and groundwater, posing severe ecological hazards.

  • The Thiazolidinedione (TZD) Core: TZDs are well-documented peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a mechanism frequently leveraged in anti-diabetic drug development[2]. Accidental exposure can lead to unintended biological activity, including metabolic disruption. Furthermore, TZD derivatives have demonstrated significant aquatic toxicity (with LC50 values often < 1 mg/L for certain aquatic species), strictly prohibiting any form of drain disposal[3].

  • Heteroatom Content (Sulfur & Nitrogen): The thiazolidinedione ring contains both sulfur and nitrogen. During thermal destruction (incineration), these atoms generate sulfur oxides (SOx) and nitrogen oxides (NOx). Consequently, waste containing this compound must be explicitly segregated so it can be routed to an incinerator equipped with appropriate gas scrubbers[4].

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / Consequence
Physical State Solid / Crystalline Powder
Primary Hazards Target organ toxicity (PPARγ activation), Aquatic toxicity, Environmental recalcitrance
Incompatible Materials Strong oxidizing agents, strong bases
RCRA Waste Status Regulated Hazardous Waste (Non-Halogenated Organic containing S/N)

Operational Safety & Engineering Controls

Before initiating any workflow involving this compound, establish a self-validating safety perimeter. The goal is zero-exposure, particularly preventing the aerosolization of the powder.

Table 2: Required PPE & Engineering Controls
Control LevelRequirementCausality / Rationale
Engineering Class II Biological Safety Cabinet or Chemical Fume HoodPrevents inhalation of bioactive dust particles during weighing and transfer.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside of a ventilated enclosure (not recommended).
Dermal Double Nitrile Gloves (Minimum 5 mil)Prevents transdermal absorption of the bioactive TZD core.
Ocular Chemical Splash GogglesProtects ocular mucosa from irritating micro-particulates.

Waste Segregation & Disposal Workflows

Improper segregation of chemical waste can lead to dangerous cross-reactions or regulatory fines[4]. Because 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione contains sulfur and nitrogen but lacks halogens (unless dissolved in a halogenated solvent like Dichloromethane), it requires a specific disposal pathway.

Step-by-Step Routine Disposal Methodology
  • Determine the Waste Matrix: Identify if the compound is in solid form, dissolved in an aqueous buffer, or dissolved in an organic solvent.

  • Select the Primary Receptacle: Use a high-density polyethylene (HDPE) or glass container. Ensure the container is compatible with the solvent matrix.

  • Labeling (Critical Step): Label the container as "Hazardous Waste: Non-Halogenated Organic". You must explicitly write "Contains Sulfur and Nitrogen" on the label. This ensures the waste broker routes it to an incinerator with SOx/NOx scrubbing capabilities[4].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure secondary containment is used to prevent systemic spills.

  • EHS Transfer: Do not exceed the 90-day accumulation limit (or your local equivalent). Contact your Environmental Health and Safety (EHS) department for pickup[4].

WasteSegregation Start Waste Containing 5-[(3-Nitrophenyl)methylene]- 1,3-thiazolane-2,4-dione HalogenCheck Mixed with Halogenated Solvents? (e.g., DCM) Start->HalogenCheck HalogenWaste Halogenated Waste Stream (Incineration) HalogenCheck->HalogenWaste Yes AqueousCheck Aqueous Waste? HalogenCheck->AqueousCheck No AqueousWaste Aqueous Hazardous Waste (Do Not Drain Dispose) AqueousCheck->AqueousWaste Yes SolidCheck Solid/Powder Form? AqueousCheck->SolidCheck No SolidWaste Solid Hazardous Waste (Double-bagged, Labelled) SolidCheck->SolidWaste Yes OrganicWaste Non-Halogenated Organic Waste (Must note S & N content) SolidCheck->OrganicWaste No

Caption: Decision tree for the segregation of 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione waste.

Spill Response & Decontamination

Because of the compound's high biological activity, any spill must be treated as a potential exposure event. The primary risk during a solid spill is the generation of airborne dust.

Step-by-Step Spill Response Methodology
  • Immediate Assessment: Evacuate non-essential personnel. Determine if the spill is minor (< 50 mg) or major (> 50 mg or involving highly concentrated solutions).

  • Don PPE: Upgrade PPE to include a particulate respirator (N95/P100) and shoe covers before approaching the spill.

  • Dust Suppression (For Solids): Do NOT dry-sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., ethanol or water) using a spray bottle to prevent aerosolization.

  • Collection: Use an inert, damp absorbent pad to wipe up the material. Place all contaminated pads, gloves, and materials into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution or strong laboratory detergent to degrade any residual organic material, followed by a water rinse. Collect the rinse water as aqueous hazardous waste.

SpillResponse Spill Spill Identified Assess Assess Volume & State Spill->Assess Minor Minor Spill (< 50 mg) Powder/Solid Assess->Minor Major Major Spill (> 50 mg) or Solution Assess->Major PPE Don PPE (N95/P100, Nitrile Gloves, Goggles) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Contain Moisten with Water/Solvent to Prevent Dust PPE->Contain Collect Collect with Inert Absorbent Place in Sealable Container Contain->Collect Decon Decontaminate Surface with 10% Bleach/Soap Collect->Decon Dispose Label as Hazardous Waste Decon->Dispose

Caption: Operational workflow for chemical spill response and decontamination.

Sources

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Personal protective equipment for handling 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione

As a laboratory professional or drug development scientist, handling complex synthetic intermediates requires moving beyond basic compliance and understanding the causality of chemical hazards. 5-[(3-Nitrophenyl)methylen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, handling complex synthetic intermediates requires moving beyond basic compliance and understanding the causality of chemical hazards. 5-[(3-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione (CAS: 1064365-91-8) is a bioactive compound that merges a thiazolidinedione core with a nitroaromatic moiety.

This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and delivers field-proven, self-validating operational protocols to ensure absolute safety and logistical efficiency in your laboratory.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the molecule's dual-hazard profile. The required PPE is not arbitrary; it is a direct response to the specific biochemical reactivity of the compound's functional groups.

  • The Thiazolidinedione Core (Localized Irritation): Derivatives of 1,3-thiazolidine-2,4-dione are well-documented mucosal and dermal irritants. Exposure to the fine powder can cause acute localized inflammation, resulting in severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335) .

  • The Nitroaromatic Moiety (Systemic Toxicity & Sensitization): The 3-nitrobenzylidene group introduces a severe systemic risk. In biological systems, nitroaromatic compounds are highly susceptible to enzymatic reduction by cellular nitroreductases. This bioreduction generates highly reactive, electrophilic intermediates—specifically nitroso (-NO) and hydroxylamine (-NHOH) derivatives . These intermediates can covalently bind to cellular macromolecules (proteins and DNA), leading to potent skin sensitization, methemoglobinemia, and potential genotoxicity.

  • Energetic Potential: Like many nitroaromatics, this compound can present thermal decomposition hazards if subjected to rapid heating, shock, or contact with strong alkalis/bases .

The Safety Imperative: Your PPE and engineering controls must simultaneously prevent the inhalation of sensitizing dust and block the dermal absorption of lipophilic reactive intermediates.

Mandatory Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE when handling this compound.

PPE CategoryTechnical SpecificationQuantitative StandardMechanistic Justification
Hand Protection Nitrile or Neoprene GlovesBreakthrough time > 240 min (EN 374 Class 5)Prevents dermal absorption of lipophilic nitroaromatic intermediates. Double-gloving is required.
Eye/Face Protection Chemical Safety GogglesANSI Z87.1 / EN 166Mitigates severe mucosal inflammation and eye irritation (H319). Face shield required for scaling >5g.
Respiratory Protection Particulate RespiratorN95, P99, or ABE1P3D filter Prevents inhalation of fine dust, blocking the pulmonary absorption and subsequent bioreduction of the nitro group.
Body Protection Flame-Resistant Lab CoatNFPA 2112 compliantProtects against potential energetic decomposition and prevents accumulation of sensitizing dust on personal clothing.

Operational Workflows & Engineering Controls

Every protocol in your laboratory must be a self-validating system. The following step-by-step methodologies ensure that hazard containment is verified at each stage of the operation.

Protocol A: Safe Weighing and Transfer

Self-Validation Check: Before beginning, verify that the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Preparation: Don all mandatory PPE (double gloves, goggles, lab coat). Ensure the chemical container is wiped down with a dry, static-free cloth before bringing it into the hood.

  • Environmental Control: Perform all handling inside a certified chemical fume hood. Place an anti-static weighing boat on the balance.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the powder. Do not pour. Pouring generates airborne particulate clouds that can bypass standard ventilation.

  • Sealing: Once the desired mass is achieved, seal the weighing boat or transfer the powder into a vial with a PTFE-lined cap before removing it from the fume hood.

  • Decontamination: Wipe the exterior of the sealed vial and the balance with a disposable wipe lightly dampened with a compatible solvent (e.g., ethanol or isopropanol), followed by a water wipe.

Protocol B: Experimental Assay Setup
  • Solvent Compatibility: Dissolve the compound in compatible organic solvents (e.g., DMSO or methanol) inside the fume hood.

  • Avoid Incompatibilities: Strictly avoid mixing the compound with strong oxidizing agents, reducing agents, or strong caustic alkalis, which can trigger violent exothermic decomposition of the nitroaromatic ring .

  • Venting: If the reaction involves heating, ensure the system is properly vented through a condenser or scrubber to capture any emitted nitrogen oxides (NOx) or sulfur oxides (SOx).

Immediate Spill Response & Decontamination Plan

In the event of a spill, dry sweeping is strictly prohibited, as it aerosolizes the sensitizing nitroaromatic dust.

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Verify that there are no ignition sources nearby.

  • Upgrade PPE: If the spill is outside the fume hood, the responder must don an ABE1P3D or P99 respirator before approaching the spill .

  • Containment (Wet Method): Lightly dampen the spilled powder with water or a 10% ethanol/water solution to suppress dust generation.

  • Collection: Use an explosion-proof HEPA-filtered vacuum, or carefully wipe up the dampened material using absorbent chemical spill pads.

  • Surface Decontamination: Wash the contaminated surface thoroughly with abundant soap and water. Do not use strong alkaline cleaners.

  • Disposal: Place all contaminated wipes, pads, and the outer layer of gloves into a clearly labeled, sealable hazardous waste bag.

Waste Management & Disposal Plan

Nitroaromatic thiazolidinediones are highly toxic to aquatic life and must never be discharged into municipal drains or sewage systems.

  • Liquid Waste Segregation: Collect all solvent waste containing the compound in a dedicated, clearly labeled "Hazardous Organic Waste - Nitroaromatics" carboy. Do not mix with heavy metal waste or strong acids/bases.

  • Solid Waste Segregation: Place all empty chemical vials, contaminated spatulas, and PPE into double-bagged solid hazardous waste containers.

  • Labeling & Manifesting: Label all waste with the hazard codes: Toxic, Irritant, Environmental Hazard .

  • Final Disposal: Arrange for disposal via high-temperature incineration at an approved, certified hazardous waste management facility.

Visualized Safety Workflow

The following diagram maps the critical path for handling this compound, ensuring that engineering controls and waste segregation are seamlessly integrated into the daily laboratory routine.

SafeHandlingWorkflow Storage 1. Chemical Storage (Cool, Dry, Sealed) PPE 2. Don Mandatory PPE (Gloves, Goggles, Lab Coat) Storage->PPE Hood 3. Transfer to Fume Hood (Engineering Control) PPE->Hood Weigh 4. Weighing & Handling (Anti-static, Avoid Dust) Hood->Weigh Reaction 5. Experimental Assay (Avoid Bases/Oxidizers) Weigh->Reaction Spill Spill Event (HEPA Vac / Wet Wipe) Weigh->Spill If spilled Waste 6. Waste Segregation (Hazardous Organic Waste) Reaction->Waste Spill->Waste Disposal 7. Approved Incineration (Do Not Drain) Waste->Disposal

Workflow for the safe handling and disposal of nitroaromatic thiazolidinediones.

References

  • National Institutes of Health. "Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem". PubChem Database.[Link]

  • MDPI. "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia". International Journal of Molecular Sciences.[Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". Applied Sciences.[Link]

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